(E/Z)-BML264
Beschreibung
phospholipase A2 inhibito
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166445 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99196-74-4, 110683-10-8 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amylcinnamoylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ML264
Disclaimer: No public information was found for a compound specifically designated as "(E/Z)-BML264". This guide focuses on the well-documented small molecule inhibitor ML264 , which is presumed to be the compound of interest.
Introduction
ML264 is a small-molecule compound that has demonstrated significant anti-proliferative and anti-metastatic effects in various cancer cell lines, most notably in osteosarcoma and colorectal cancer.[1] Its primary mechanism of action involves the inhibition of Krüppel-like factor 5 (KLF5), a key transcriptional regulator implicated in cellular proliferation and tumorigenesis.[1] This guide provides a detailed overview of the molecular pathways affected by ML264, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its mechanism of action.
Core Mechanism of Action: Inhibition of KLF5
ML264 functions as a potent inhibitor of the expression of KLF5 and its transcriptional activator, early growth response gene 1 (EGR1).[1] KLF5 overexpression has been observed in several cancers, including osteosarcoma, and is associated with increased cell proliferation, migration, and invasion. By downregulating KLF5, ML264 effectively abrogates these oncogenic processes.
Downstream Signaling Pathways Modulated by ML264
The inhibitory effect of ML264 on KLF5 leads to the downregulation of two critical signaling pathways involved in cancer progression: the JAK2/STAT3 pathway and the Wnt/β-catenin pathway.[1]
Inhibition of the JAK2/STAT3 Signaling Pathway
KLF5 is a known positive regulator of the JAK2/STAT3 signaling cascade.[1] ML264-mediated inhibition of KLF5 results in decreased phosphorylation of STAT3, a key event in the activation of this pathway.[1] This leads to the suppression of downstream target genes involved in cell cycle progression and survival.
Caption: ML264 inhibits the JAK2/STAT3 signaling pathway.
Inhibition of the Wnt/β-catenin Signaling Pathway
Similar to its effect on the JAK2/STAT3 pathway, ML264 also suppresses the Wnt/β-catenin signaling cascade through the downregulation of KLF5.[1] This inhibition leads to a reduction in the expression of proteins associated with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1]
Caption: ML264 inhibits the Wnt/β-catenin signaling pathway.
Cellular Effects of ML264 in Osteosarcoma
The modulation of the aforementioned signaling pathways by ML264 culminates in several observable anti-cancer effects in osteosarcoma cells.
Quantitative Data Summary
| Parameter | Cell Line(s) | Effect | Observation |
| Cell Proliferation | 143B, U2OS | Inhibition | Dose-dependent suppression |
| Clonogenic Ability | 143B, U2OS | Inhibition | Dose-dependent suppression |
| Cell Cycle | 143B, U2OS | Arrest | G0/G1 phase arrest |
| Apoptosis | 143B, U2OS | No effect | No significant induction |
| Cell Migration | 143B, U2OS | Inhibition | Demonstrated by wound-healing assays |
| Cell Invasion | 143B, U2OS | Inhibition | Demonstrated by Transwell assays |
| EMT Markers | 143B, U2OS | Downregulation | Reduced mRNA and protein levels of N-cadherin, vimentin, Snail, MMP9, and MMP13 |
| Tumor Growth | Murine Xenograft | Suppression | Efficiently suppressed following a 10-day treatment |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of ML264.
Cell Viability and Proliferation Assays
A common method to assess the effect of ML264 on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A generalized workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Osteosarcoma cells (e.g., 143B, U2OS) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of ML264 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength appropriate for the formazan product.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Expression Analysis
Western blotting is employed to determine the protein levels of key signaling molecules.
Protocol:
-
Cell Lysis: ML264-treated and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., KLF5, p-STAT3, STAT3, N-cadherin, vimentin, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Conclusion
ML264 represents a promising therapeutic agent for cancers characterized by KLF5 overexpression. Its mechanism of action, centered on the inhibition of KLF5 and the subsequent downregulation of the JAK2/STAT3 and Wnt/β-catenin signaling pathways, leads to a significant reduction in tumor cell proliferation, migration, and invasion. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
(E/Z)-BML264 chemical structure and synthesis pathway
An In-depth Technical Guide to the KLF5 Inhibitor (E)-ML264
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (E)-ML264, a potent and selective inhibitor of Krüppel-like factor 5 (KLF5). KLF5 is a transcription factor implicated in the pathogenesis of various cancers, particularly colorectal cancer. This document details the physicochemical properties of ML264, its synthesis pathway, and experimental protocols for its biological characterization. Furthermore, it elucidates the KLF5 signaling pathway and its inhibition by ML264, offering valuable insights for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
ML264, also known as CID-51003603, is chemically defined as (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide[1]. The "(2E)" designation indicates the stereochemistry of the double bond in the propenamide moiety, confirming it as the E-isomer.
Table 1: Physicochemical Properties of (E)-ML264
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide | [1] |
| Molecular Formula | C₁₇H₂₁ClN₂O₄S | [1][2] |
| Molecular Weight | 384.88 g/mol | [2][3] |
| CAS Number | 1550008-55-3 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: ≥ 100 mg/mL (259.82 mM) | [3] |
| PBS (pH 7.4) | 19 µM | |
| Purity | ≥98% (HPLC) | [2] |
Synthesis Pathway
The synthesis of (E)-ML264 is a four-step process, which has been described in the literature[2]. The general workflow involves the formation of an acid chloride, followed by amide coupling, saponification, and a final amide coupling to yield the final product.
Caption: Synthetic workflow for (E)-ML264.
Experimental Protocol for Synthesis
Step 1: Preparation of (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate To a solution of (E)-3-(3-chlorophenyl)acrylic acid (1.0 g, 5.48 mmol) in dichloromethane (10 mL), anhydrous dimethylformamide (DMF) (0.08 mL, 1.0 mmol) is added. The solution is cooled to 0°C, and oxalyl dichloride (0.57 mL, 6.53 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for two hours. The reaction mixture is then re-cooled to 0°C, and a mixture of glycine methyl ester hydrochloride (1.38 g, 10.99 mmol) and diisopropylethylamine (DIEA) (3.8 mL, 21.92 mmol) in dichloromethane (10 mL) is added slowly[2].
Step 2: Saponification to (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid The crude (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then acidified and the product is extracted.
Step 3: Preparation of (E)-ML264 To a mixture of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid (31.5 mg, 0.13 mmol) in DMF (1 mL), DIEA (52 mg, 0.4 mmol) and HATU (50 mg, 0.13 mmol) are added. The mixture is stirred for 5 minutes, and then 4-(methylamino)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (26 mg, 0.13 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes. The completion of the reaction is monitored by analytical HPLC[2]. The final product is purified by chromatography.
Biological Activity and Mechanism of Action
(E)-ML264 is a potent and selective inhibitor of KLF5 expression. KLF5 is a transcription factor that is highly expressed in proliferating intestinal epithelial cells and is a key mediator of the tumorigenic functions of the RAS/MAPK and WNT signaling pathways in colorectal cancer[4]. ML264 has been shown to inhibit the proliferation of various colorectal cancer cell lines in vitro and suppress tumor growth in a xenograft mouse model[5].
Table 2: In Vitro Activity of (E)-ML264 against Colorectal Cancer Cell Lines
| Cell Line | Description | IC₅₀ (nM) | Reference |
| DLD-1 | Human colorectal adenocarcinoma | 29 | [2][3][6] |
| HCT116 | Human colorectal carcinoma | 560 | [2][3] |
| HT29 | Human colorectal adenocarcinoma | 130 | [2][3] |
| SW620 | Human colorectal adenocarcinoma | 430 | [2][3] |
| IEC-6 | Rat intestinal epithelial (non-cancerous) | >50,000 | [2][3] |
KLF5 Signaling Pathway
KLF5 is a downstream effector of major oncogenic pathways, including RAS/MAPK and WNT/β-catenin. In colorectal cancer, mutations in genes like KRAS and APC lead to the upregulation and activation of these pathways, which in turn increases the expression and activity of KLF5[7][8]. KLF5 then promotes the transcription of genes involved in cell cycle progression (e.g., CCND1 encoding Cyclin D1), proliferation, and survival (e.g., c-Myc)[1][7][8]. ML264 exerts its anti-cancer effects by inhibiting the expression of KLF5, thereby downregulating these pro-tumorigenic target genes.
Caption: KLF5 signaling pathway in colorectal cancer.
Key Experimental Protocols
KLF5 Luciferase Reporter Assay
This assay is used to identify and characterize inhibitors of KLF5 promoter activity.
Caption: Workflow for the KLF5 luciferase reporter assay.
Protocol:
-
DLD-1 cells stably transfected with a KLF5 promoter-luciferase reporter plasmid are seeded in 96-well plates.
-
The cells are treated with various concentrations of (E)-ML264 or a vehicle control (DMSO).
-
After a 24-hour incubation period, the cells are lysed.
-
A luciferase assay reagent containing the substrate luciferin is added to the cell lysates.
-
The luminescence, which is proportional to the luciferase activity and thus KLF5 promoter activity, is measured using a luminometer.
-
The data is analyzed to determine the half-maximal inhibitory concentration (IC₅₀) of (E)-ML264.
Cell Proliferation (MTS) Assay
This assay quantifies the number of viable cells in a culture.
Protocol:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116) are seeded in 96-well plates.
-
The cells are treated with (E)-ML264 or a vehicle control.
-
After 24, 48, and 72 hours of incubation, an MTS reagent is added to each well.
-
The plates are incubated for a further 1-4 hours. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.
-
The absorbance of the formazan product is measured at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Mouse Model
This model is used to assess the anti-tumor efficacy of (E)-ML264 in a living organism.
Protocol:
-
Athymic nude mice are subcutaneously injected with human colorectal cancer cells (e.g., DLD-1).
-
When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal injections of (E)-ML264 (e.g., 10 or 25 mg/kg, twice daily) dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% dH₂O). The control group receives injections of the vehicle alone[9].
-
Tumor volume is measured regularly (e.g., every other day) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., western blotting for KLF5 expression).
Conclusion
(E)-ML264 is a valuable research tool for studying the role of KLF5 in cancer biology and a promising lead compound for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of KLF5 expression provides a targeted approach to disrupt the pro-tumorigenic signaling pathways that are frequently deregulated in colorectal and other cancers. The information provided in this technical guide, including the detailed chemical, synthetic, and biological data, will aid researchers in further investigating the therapeutic potential of KLF5 inhibition.
References
- 1. KLF5 promotes tumor proliferation and oxaliplatin resistance via chromatin remodeling in KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
The Discovery and Scientific History of ML264: A Potent and Selective KLF5 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML264, also known as CID-51003603, has emerged as a critical chemical probe for interrogating the biology of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the development and progression of various cancers, particularly colorectal cancer. This technical guide provides a comprehensive overview of the discovery, history, and characterization of ML264 as documented in scientific literature. It details the quantitative data associated with its biological activity, outlines key experimental protocols for its evaluation, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
Krüppel-like factor 5 (KLF5) is a zinc finger-containing transcription factor that plays a crucial role in regulating cell proliferation, differentiation, and tumorigenesis.[1][2] Its overexpression has been linked to the pathogenesis of colorectal cancer, making it an attractive target for therapeutic intervention.[2] The development of selective inhibitors of KLF5 has been a significant focus of research to both understand its function and explore its therapeutic potential. ML264 was identified as a potent and selective inhibitor of KLF5 expression, offering a valuable tool for the scientific community.[1]
Discovery and History
ML264 was discovered through an ultra-high-throughput screening (uHTS) campaign aimed at identifying small molecule inhibitors of KLF5 expression.[1][2][3] The screening utilized a cell-based assay with a luciferase reporter under the control of the human KLF5 promoter.[3] This approach led to the identification of a lead series of compounds, which, through structure-activity relationship (SAR) studies and chemical optimization, yielded ML264 (CID-51003603).[1] Subsequent studies have established ML264 as a valuable chemical probe for studying the role of KLF5 in cancer biology.[2][4]
Chemical Synthesis
The synthesis of ML264 has been described in the scientific literature, with a detailed four-step synthetic route available. An alternative, three-step "right-to-left" approach has also been developed to improve the efficiency of the final amide coupling reaction and allow for late-stage diversification of the cinnamoyl portion of the molecule.[1]
Synthetic Scheme
A detailed synthetic scheme for ML264 is provided in the original probe development report.[1][5] The synthesis involves the coupling of two key fragments, a substituted cinnamoyl moiety and a piperidine-derived amine.[1]
Biological Activity and Quantitative Data
ML264 exhibits potent and selective inhibition of KLF5 expression in various cancer cell lines. Its biological activity has been characterized through a range of in vitro and in vivo studies.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | DLD-1 (colorectal adenocarcinoma) | IC50 | 29 nM | [1][6][7] |
| KLF5 Reporter Assay | DLD-1 | IC50 | 81 nM | [1][8] |
| Cell Viability | HCT116 (colorectal carcinoma) | IC50 | 560 nM | [1][6] |
| Cell Viability | HT29 (colorectal adenocarcinoma) | IC50 | 130 nM | [1][6] |
| Cell Viability | SW620 (colorectal adenocarcinoma) | IC50 | 430 nM | [1][6] |
| Cytotoxicity | IEC-6 (non-transformed rat intestinal epithelial) | IC50 | > 50 µM | [1][6] |
Table 1: In Vitro Activity of ML264
ML264 demonstrates significant selectivity for KLF5-expressing cancer cells over non-transformed cells.[1][6] Furthermore, it has been shown to be inactive against a panel of 47 kinases, highlighting its specificity.[1][8] In a xenograft mouse model of colon cancer, ML264 effectively inhibited tumor growth, demonstrating its in vivo efficacy.[2][3]
Mechanism of Action
ML264 exerts its antitumor effects by potently and selectively inhibiting the expression of KLF5.[1][2] This leads to a reduction in the proliferation of colorectal cancer cells.[2][3] The mechanism involves the downregulation of KLF5 and its upstream transcriptional activator, Early Growth Response 1 (EGR1).[2] The inhibition of KLF5 by ML264 has been shown to modulate the cell cycle profile of cancer cells.[2][3]
Signaling Pathway
KLF5 is a key downstream effector of the RAS/MAPK and WNT signaling pathways, both of which are frequently deregulated in colorectal cancer.[2][9] The transcription of KLF5 is directly activated by EGR1, a transcription factor downstream of the MAPK/ERK pathway.[10][11] KLF5, in turn, regulates the expression of genes involved in cell cycle progression, such as cyclins.[1] ML264 disrupts this signaling axis by reducing the expression of both EGR1 and KLF5.[2]
Caption: KLF5 Signaling Pathway and the inhibitory action of ML264.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key methodologies used in the characterization of ML264.
Cell-Based Proliferation Assay
This assay is used to determine the effect of ML264 on the viability of cancer cell lines.
-
Cell Seeding: DLD-1 or other colorectal cancer cells are seeded in 96-well plates at a specified density.
-
Compound Treatment: Cells are treated with a serial dilution of ML264 or vehicle control (DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS assay, which measures metabolic activity.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[6]
Western Blot Analysis
Western blotting is employed to assess the effect of ML264 on the protein levels of KLF5 and other signaling molecules.
-
Cell Lysis: Cells treated with ML264 or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., KLF5, EGR1, actin) followed by incubation with a secondary antibody conjugated to a detectable enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]
In Vivo Xenograft Study
This protocol evaluates the antitumor efficacy of ML264 in a living organism.
-
Tumor Implantation: Human colorectal cancer cells (e.g., DLD-1) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with ML264 or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis.[2][3]
Caption: General experimental workflow for the discovery and characterization of ML264.
Conclusion
ML264 is a potent and selective small molecule inhibitor of KLF5 expression that has proven to be an invaluable tool for cancer research. Its discovery through a rigorous screening and optimization process has provided the scientific community with a well-characterized chemical probe to dissect the roles of KLF5 in normal physiology and disease. The detailed quantitative data and experimental protocols outlined in this guide are intended to facilitate further research into the therapeutic potential of targeting KLF5 in colorectal cancer and other malignancies.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 4, Four Step Synthesis of ML264 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape of PI3Kδ Inhibition: A Technical Guide
A Note on (E/Z)-BML264: While this guide focuses on the broader context of Phosphoinositide 3-kinase delta (PI3Kδ) inhibition, it is important to address the specific entity of this compound. Publicly available scientific literature and databases currently lack extensive, detailed quantitative data on the in vitro and in vivo biological activities of this compound. To provide a comprehensive and data-rich technical resource for researchers, this document will utilize a well-characterized and clinically relevant PI3Kδ inhibitor, Idelalisib (CAL-101) , as a representative molecule. The methodologies and principles outlined herein are broadly applicable to the preclinical evaluation of novel PI3Kδ inhibitors like this compound.
Introduction to PI3Kδ Inhibition in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimeric enzymes, and the p110δ isoform is predominantly expressed in hematopoietic cells, making it a highly attractive target for malignancies of the immune system, such as leukemias and lymphomas. Selective inhibition of PI3Kδ offers the potential for targeted therapy with a more favorable safety profile compared to pan-PI3K inhibitors.
In Vitro Biological Activity of PI3Kδ Inhibitors
The initial characterization of a PI3Kδ inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular effects.
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified PI3Kδ enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Table 1: In Vitro Biochemical Activity of Idelalisib
| Target | IC50 (nM) | Assay Type |
| PI3Kδ (p110δ) | 2.5 | Biochemical Kinase Assay |
| PI3Kα (p110α) | 820 | Biochemical Kinase Assay |
| PI3Kβ (p110β) | 4000 | Biochemical Kinase Assay |
| PI3Kγ (p110γ) | 2100 | Biochemical Kinase Assay |
Cellular Assays: Assessing Activity in a Biological Context
Cellular assays are performed to evaluate the inhibitor's effect on cell signaling, proliferation, and survival in cancer cell lines.
Table 2: In Vitro Cellular Activity of Idelalisib
| Cell Line | Cancer Type | Assay Type | Endpoint Measured | IC50 (nM) |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Cell Viability (CellTiter-Glo) | Proliferation | 28 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability (MTT) | Proliferation | 150 |
| Jurkat | Acute T-cell Leukemia | Apoptosis (Annexin V/PI) | Apoptosis Induction | ~1000 |
In Vivo Biological Activity of PI3Kδ Inhibitors
In vivo studies in animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of a PI3Kδ inhibitor before it can be considered for clinical trials.
Xenograft Models: Efficacy in a Living System
Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing anti-tumor activity.
Table 3: In Vivo Efficacy of Idelalisib in a CLL Xenograft Model
| Xenograft Model | Treatment | Endpoint Measured | Result |
| MEC-1 (CLL) | Idelalisib (75 mg/kg, oral, twice daily) | Tumor Growth Inhibition (TGI) | Significant reduction in tumor volume |
| MEC-1 (CLL) | Idelalisib (75 mg/kg, oral, twice daily) | Survival | Increased median survival |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
PI3Kδ Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines a method for measuring the IC50 of an inhibitor against purified PI3Kδ enzyme.
Experimental Workflow:
(E/Z)-BML264: A Review of Available Pharmacodynamic Data and Unmet Pharmacokinetic Characterization
For Immediate Release
[City, State] – [Date] – This technical overview consolidates the currently available public information on the investigational compound (E/Z)-BML264. Addressed to researchers, scientists, and professionals in drug development, this document outlines the known pharmacodynamics of this compound and highlights the significant absence of publicly accessible pharmacokinetic data.
Core Compound Identity and Properties
This compound is identified as a potent, cell-permeable, and reversible inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1). It exists as a mixture of E/Z isomers.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PRMT1. This enzyme plays a crucial role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on various proteins.
Target Inhibition
Quantitative analysis has established the following inhibitory concentrations (IC50) for this compound against different PRMTs:
| Target Enzyme | IC50 Value |
| PRMT1 | 28 µM |
| PRMT3 | 28 µM |
| PRMT5 | >100 µM |
Table 1: Inhibitory activity of this compound against various Protein Arginine N-methyltransferases.
Downstream Effects: HIV-1 Rev Methylation
A significant downstream effect of PRMT1 inhibition by this compound is the blockage of methylation of the HIV-1 Rev protein. The Rev protein is essential for the nucleocytoplasmic transport of viral transcripts, a critical step in the HIV-1 replication cycle. By inhibiting this process, this compound demonstrates a potential therapeutic avenue for HIV-1 treatment.
Figure 1: Proposed mechanism of action for this compound in the context of HIV-1 replication.
Pharmacokinetics: A Critical Data Gap
A comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the pharmacokinetic properties of this compound. Specifically, there is no available data on its:
-
Absorption: Bioavailability, rate and extent of absorption.
-
Distribution: Volume of distribution, plasma protein binding, and tissue penetration.
-
Metabolism: Metabolic pathways, major metabolites, and the enzymes involved.
-
Excretion: Routes of elimination and clearance rates.
This absence of ADME (Absorption, Distribution, Metabolism, and Excretion) data is a major impediment to the further development of this compound as a potential therapeutic agent. Understanding these parameters is critical for dose selection, predicting drug-drug interactions, and assessing the overall safety profile of the compound.
Experimental Protocols: Methodological Uncertainty
Figure 2: Conceptual workflow of necessary experimental evaluation for this compound, highlighting the current data gap in pharmacokinetics.
Conclusion and Future Directions
This compound is a promising inhibitor of PRMT1 with a well-defined in vitro mechanism of action against a key process in HIV-1 replication. However, the complete absence of publicly available pharmacokinetic data and detailed experimental protocols severely limits its potential for translation into a clinical candidate.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The clear pharmacodynamic rationale warrants further investigation into the ADME properties of this compound. Future research should prioritize comprehensive pharmacokinetic studies to determine the compound's viability as a drug candidate. The publication of detailed experimental methodologies would also be crucial for advancing the scientific understanding of this compound and its potential applications. Without this fundamental data, this compound will remain an interesting tool for in vitro research with an undefined therapeutic potential.
(E/Z)-BML264 solubility and stability properties
An In-depth Technical Guide to the Solubility and Stability Properties of (E/Z)-ML264
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of (E/Z)-ML264, a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The information is intended to assist researchers, scientists, and drug development professionals in handling, formulating, and studying this compound.
Introduction to ML264
ML264 is a selective inhibitor of KLF5, a transcription factor implicated in the proliferation of intestinal epithelial cells and the progression of colorectal cancer.[1][2][3] The chemical structure of ML264, formally named (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide, contains a carbon-carbon double bond within its propenamide moiety, giving rise to (E) and (Z) geometric isomers.[4] The majority of commercially available ML264 is the (E)-isomer.
Solubility Properties of (E)-ML264
The solubility of a compound is a critical parameter for its biological activity and formulation development. The following table summarizes the known solubility of (E)-ML264 in various solvents.
Table 1: Solubility of (E)-ML264
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [4][5] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
One source also describes ML264 as having "suitable aqueous solubility," although no quantitative data was provided.[6]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of (E/Z)-ML264 in a given solvent.
Materials:
-
(E/Z)-ML264
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of (E/Z)-ML264 to a vial containing a known volume of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (E/Z)-ML264 in the diluted sample using a validated HPLC method.
-
Calculate the solubility of the compound in the solvent.
Shake-Flask Solubility Workflow
Stability Properties of (E)-ML264
Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over time.
Available data indicates that (E)-ML264 is a chemically stable compound.[6] It is also reported to be highly stable in mouse, rat, and human hepatic microsomes.[6] For long-term storage, a temperature of -20°C is recommended, at which the compound is stable for at least two years.[3]
Experimental Protocol for Stability Testing
The following is a general protocol for assessing the stability of (E/Z)-ML264 under various environmental conditions, based on ICH guidelines.
Objective: To evaluate the stability of (E/Z)-ML264 under defined conditions of temperature, humidity, and light.
Materials:
-
(E/Z)-ML264 (solid or in solution)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate container closure systems
-
HPLC system with a stability-indicating method
-
pH meter
Procedure:
-
Forced Degradation Studies:
-
Expose (E/Z)-ML264 to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and establish the degradation pathway.
-
-
Long-Term and Accelerated Stability Studies:
-
Place samples of (E/Z)-ML264 in the intended container closure system into stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
-
Sample Analysis:
-
At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating HPLC method.
-
Stability Testing Workflow
Signaling Pathways Modulated by ML264
ML264 exerts its anti-proliferative effects primarily through the inhibition of KLF5 expression. This leads to the downstream modulation of several key signaling pathways involved in cancer development and progression.
RAS/MAPK and PI3K/Akt Signaling Pathways
ML264 has been shown to decrease the levels of EGR1, a transcriptional activator of KLF5, thereby impacting the RAS/MAPK signaling pathway.[7] It also affects the PI3K/Akt pathway, which is involved in cell survival and proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML-264 | CAS 1550008-55-3 | Sun-shinechem [sun-shinechem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism of MGK 264
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the isomeric properties of N-Octyl bicycloheptene dicarboximide (MGK 264), a common pesticide synergist. Initially referenced as BML264, the correct chemical identity is MGK 264. This document clarifies the relevant stereoisomerism, moving beyond the initial query of E/Z isomerism to the structurally pertinent endo/exo diastereomerism and enantiomerism.
Introduction to MGK 264 and its Isomerism
MGK 264, or N-Octyl bicycloheptene dicarboximide, is not an active pesticide itself but is a synergist used to enhance the efficacy of insecticides such as pyrethrins and pyrethroids.[1][2] It functions by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing and detoxifying the active pesticide ingredients.[3][4] This inhibition leads to a longer duration of action and increased potency of the accompanying insecticide.[3]
A critical aspect of the chemical nature of MGK 264 is its stereoisomerism. The initial query regarding E/Z isomerism is not applicable to this molecule. E/Z isomerism arises from restricted rotation around a double bond where each carbon of the double bond is attached to two different groups. In MGK 264, the double bond is part of a rigid bicyclo[2.2.1]heptene (norbornene) ring system, which due to its constrained geometry, does not allow for the formation of E/Z isomers.
The relevant forms of isomerism for MGK 264 are:
-
Endo/Exo Diastereomerism: This arises from the spatial arrangement of the dicarboximide ring relative to the bicycloheptene ring. The endo isomer has the imide ring on the same side as the longer bridge of the norbornene system, while the exo isomer has it on the opposite side.[5] Commercial MGK 264 is a mixture of these two diastereomers.[6][7]
-
Enantiomerism: The molecule possesses multiple chiral centers. The N-(2-ethylhexyl) side chain has a chiral carbon, and the bicycloheptene dicarboximide moiety is also chiral.[6] Consequently, both the endo and exo diastereomers exist as pairs of enantiomers.
Physicochemical and Biological Properties of MGK 264 Isomers
While it is well-established that stereochemistry can significantly impact the biological activity of molecules,[8] there is limited publicly available data directly comparing the synergistic efficacy of the individual isomers of MGK 264. However, some physicochemical properties have been reported for what are presumed to be the endo and exo isomers, often referred to as cis and trans in some literature.
| Property | Isomer 1 (likely endo) | Isomer 2 (likely exo) | Reference |
| Octanol-Water Partition Coeff. (Log Kow) | 3.61 | 3.80 | [9][10] |
These differences in lipophilicity suggest that the isomers may have different absorption, distribution, metabolism, and excretion (ADME) profiles, which could in turn influence their synergistic activity.
Experimental Protocols
3.1. Synthesis of MGK 264
The synthesis of MGK 264 typically involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate. This reaction produces a mixture of endo and exo isomers, with the endo isomer generally being the kinetic product and the exo isomer being the thermodynamic product. The resulting anhydride is then reacted with 2-ethylhexylamine to form the final N-(2-ethylhexyl)bicycloheptene dicarboximide product, which is also a mixture of endo and exo isomers.
3.2. Separation and Analysis of MGK 264 Isomers
The separation and analysis of the different stereoisomers of MGK 264 can be achieved using chiral chromatography techniques.
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) [6]
-
Objective: To separate the endo and exo diastereomers and their respective enantiomers.
-
Column: Cellulose-based chiral column (e.g., Chiralcel OD).
-
Mobile Phase: A normal-phase solvent system, such as a mixture of hexane and isopropanol. The exact ratio would need to be optimized.
-
Detection: Diode-array detector (DAD) for quantification and an optical rotation detector to distinguish between enantiomers.
-
Confirmation: The identity of the separated peaks can be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy.[6]
Gas Chromatography (GC) for Diastereomer Analysis [7]
-
Objective: To quantify the ratio of endo and exo isomers in a technical mixture.
-
Column: A nonpolar capillary column, such as one with a 100% methyl polysiloxane stationary phase.
-
Injection: Split injection.
-
Detector: Flame ionization detector (FID).
-
Internal Standards: Heptadecane can be used as an internal standard for the quantification of both endo- and exo-MGK 264.
Visualizations
Diagram 1: Stereoisomers of MGK 264
References
- 1. N-Octyl bicycloheptene dicarboximide - Wikipedia [en.wikipedia.org]
- 2. npic.orst.edu [npic.orst.edu]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. MGK-264 General Fact Sheet [npic.orst.edu]
- 5. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 6. Chiral high-performance liquid chromatography of N-octyl bicycloheptene dicarboximide and confirmatory studies using liquid chromatography-tandem mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Guide: Preclinical Profile of BO-264, a Novel TACC3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data available for BO-264, a potent and orally bioavailable small molecule inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3). The initial query for "(E/Z)-BML264" was determined to be likely referring to BO-264 based on a thorough review of scientific literature. This document summarizes the known off-target effects and the toxicity profile of BO-264, presenting available quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows as requested. While specific quantitative data on off-target kinase inhibition is limited in publicly available literature, this guide consolidates all accessible information to provide a thorough preclinical assessment.
Introduction
Transforming Acidic Coiled-Coil protein 3 (TACC3) is a critical component of the mitotic spindle apparatus, playing a key role in microtubule stabilization and centrosome integrity. Its overexpression is implicated in a variety of human cancers, correlating with tumor progression and poor prognosis, making it an attractive target for cancer therapy. BO-264 has emerged as a novel, potent inhibitor of TACC3, demonstrating significant anti-proliferative activity in various cancer models[1]. This guide focuses on the preclinical safety and selectivity profile of BO-264 to aid in its further development and application.
Off-Target Effects
The specificity of a therapeutic agent is crucial for minimizing adverse effects. The selectivity of BO-264 has been primarily assessed through kinome profiling, although detailed quantitative data from these screens are not extensively published.
Kinome Profiling
An abstract by Akbulut et al. (2019) mentions that the specificity of BO-264 was evaluated by kinome profiling[2][3]. However, the primary publication by the same group in Molecular Cancer Therapeutics (2020) does not include the detailed results of this screen in its main text or publicly accessible supplementary materials[4]. The available literature qualitatively describes BO-264 as a specific TACC3 inhibitor, with on-target effects phenocopying TACC3 knockdown[4].
FGFR3-TACC3 Fusion Protein Inhibition
BO-264 has been shown to inhibit the function of the oncogenic FGFR3-TACC3 fusion protein, which is found in several cancers[5]. This indicates a potential off-target activity on FGFR3, or a downstream effect of TACC3 inhibition on the fusion protein's function. BO-264 treatment in cells harboring this fusion leads to a decrease in ERK1/2 phosphorylation, a downstream marker of FGFR signaling[1][5].
Toxicity Profile
Preclinical toxicity studies are essential for establishing the safety of a drug candidate. The available data for BO-264 comes from in vitro cell-based assays and in vivo animal models.
In Vitro Cytotoxicity
BO-264 demonstrates potent cytotoxic effects against a broad panel of cancer cell lines, with GI50 (50% growth inhibition) values predominantly in the nanomolar range. Importantly, it shows significantly less cytotoxicity towards normal, non-cancerous cell lines[6].
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 190 | [1][5] |
| HCC1954 | Breast Cancer | 160 | [1][5] |
| MDA-MB-231 | Breast Cancer | 120 | [1][5] |
| MDA-MB-436 | Breast Cancer | 130 | [1][5] |
| CAL51 | Breast Cancer | 360 | [1][5] |
| RT112 | Bladder Cancer (FGFR3-TACC3) | 300 | [1][5] |
| RT4 | Bladder Cancer (FGFR3-TACC3) | 3660 | [1][5] |
| NCI-60 Panel | Various | < 1000 (for >90% of cell lines) | |
| MCF-12A | Normal Breast Epithelium | > 10,000 | [4][6] |
Table 1: In Vitro Cytotoxicity of BO-264 in Cancer and Normal Cell Lines
In Vivo Toxicity
In vivo studies in mouse models of breast and colon cancer have shown that oral administration of BO-264 is well-tolerated at effective therapeutic doses.
| Animal Model | Dosing Regimen | Observed Toxicity | Reference |
| Nude Mice | 25 mg/kg, oral gavage, daily for 3-4 weeks | No significant body weight loss or organ toxicity observed. | [5] |
| Nude Mice | 50 mg/kg, oral gavage | No significant toxicity reported. | |
| Syngeneic Mice | Not specified | Well-tolerated with no major toxicity. | [4] |
Table 2: In Vivo Toxicity Summary of BO-264
Signaling Pathways
BO-264 primarily exerts its anti-cancer effects by disrupting the function of TACC3, leading to mitotic arrest and apoptosis.
Figure 1: Simplified signaling pathway of BO-264's mechanism of action.
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are generalized protocols based on standard laboratory practices and information from the cited literature.
Kinome Profiling (General Protocol)
Objective: To determine the selectivity of a compound against a panel of kinases.
Methodology:
-
Lysate Preparation: Human cells are lysed to obtain a native protein mixture containing a wide range of kinases.
-
Compound Incubation: The cell lysate is incubated with the test compound (BO-264) at various concentrations. A DMSO control is run in parallel.
-
Affinity Chromatography: The lysate is then passed over a column containing immobilized broad-spectrum kinase inhibitors (kinobeads). Kinases that are not inhibited by the test compound will bind to the beads, while those bound to the test compound will flow through.
-
Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The amount of each kinase captured in the compound-treated sample is compared to the DMSO control to determine the percent inhibition for each kinase at the tested concentrations.
Figure 2: General workflow for kinome profiling.
In Vivo Toxicity Study in Mice (General Protocol)
Objective: To evaluate the systemic toxicity of a compound in a living organism.
Methodology:
-
Animal Acclimatization: Mice (e.g., BALB/c or nude mice) are acclimated to the laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The treatment group receives BO-264 via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives the vehicle alone.
-
Observation: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Tumor Growth Monitoring (for efficacy/toxicity studies): In tumor-bearing mice, tumor volume is measured regularly.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: A complete necropsy is performed, and major organs (e.g., liver, kidney, spleen, heart, lungs) are collected, weighed, and preserved for histopathological examination to identify any microscopic changes.
Figure 3: General workflow for an in vivo toxicity study.
Conclusion
BO-264 is a promising TACC3 inhibitor with potent anti-cancer activity and a favorable preliminary toxicity profile. It exhibits high cytotoxicity towards cancer cells while sparing normal cells and is well-tolerated in in vivo models at therapeutic doses. While kinome profiling has been performed, the detailed public availability of these results is limited, which represents a gap in the comprehensive understanding of its off-target effects. Further studies are warranted to fully elucidate its selectivity profile and to establish a more detailed and quantitative understanding of its long-term toxicity, which will be critical for its potential clinical translation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Downstream Signaling Pathways of (E/Z)-BML264
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5) expression. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades affected by this compound.
Introduction
This compound, hereafter referred to as ML264, has emerged as a promising anti-tumor agent, particularly in the context of colorectal cancer (CRC). Its primary mechanism of action involves the potent and selective inhibition of KLF5, a zinc finger-containing transcription factor that plays a critical role in cell proliferation and tumorigenesis. ML264 also downregulates the expression of Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5. The antitumor effects of ML264 are mediated through the modulation of key signaling pathways, including the RAS/MAPK and WNT pathways, leading to cell cycle arrest and inhibition of tumor growth.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of ML264 in various cancer models.
Table 1: In Vitro Activity of ML264 in Colorectal Cancer Cell Lines
| Cell Line | Description | IC50 (nM) | Reference |
| DLD-1 | Human colorectal adenocarcinoma | 29 | [1][2] |
| HCT116 | Human colorectal carcinoma | 560 | [1][2] |
| HT29 | Human colorectal adenocarcinoma | 130 | [1][2] |
| SW620 | Human colorectal adenocarcinoma | 430 | [1][2] |
Table 2: In Vivo Efficacy of ML264 in a DLD-1 Xenograft Model
| Dosing Regimen | Duration | Tumor Growth Inhibition | Reference |
| 10 mg/kg (once per day, i.p.) | 10 days | Not significant | [2][3] |
| 10 mg/kg (twice per day, i.p.) | 10 days | Significant | [2][3] |
| 25 mg/kg (twice per day, i.p.) | 10 days | Significant, dose-dependent | [2][3] |
Downstream Signaling Pathways
ML264 exerts its anti-proliferative effects by modulating several interconnected signaling pathways. The primary targets, KLF5 and EGR1, are central nodes in these cascades.
Inhibition of KLF5 and EGR1
ML264 potently inhibits the expression of both KLF5 and its transcriptional activator, EGR1. This dual inhibition is a key aspect of its mechanism of action.[3][4][5] KLF5 is known to be a mediator of the pro-tumorigenic functions of the RAS/MAPK and WNT signaling pathways.[3][4]
Modulation of the RAS/MAPK and PI3K/AKT Signaling Pathways
ML264 treatment affects the RAS/MAPK and PI3K/AKT signaling pathways. Western blot analyses have shown a downregulation of the basal levels of AKT and GSK3β, along with a decrease in their phosphorylated forms (pAKT and pGSK3β), in colorectal cancer cell lines treated with ML264.[3] Interestingly, an increase in the levels of phosphorylated ERK has been observed, which is associated with the induction of S-phase arrest.[3]
Impact on the WNT/β-catenin Signaling Pathway
KLF5 is a positive regulator of WNT signaling by enhancing β-catenin stability and transcriptional activity.[3] While ML264's direct effects on β-catenin levels can be cell-line dependent, the inhibition of KLF5 is expected to disrupt this pro-tumorigenic signaling axis.[3]
Cell Cycle Regulation
A significant downstream effect of ML264 is the alteration of the cell cycle profile in cancer cells. Treatment with ML264 leads to a decrease in the G0/G1 phase population and an accumulation of cells in the S phase, indicating an S-phase block.[3] This is accompanied by changes in the expression levels of key cell cycle regulatory proteins. Specifically, ML264 has been shown to negatively regulate the expression of cyclins D1, E, A2, and B1.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ML264.
Cell Proliferation (MTS) Assay
This assay quantifies metabolically active cells to determine the effect of ML264 on cell proliferation.
-
Cell Seeding: Seed DLD-1 and HCT116 cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with 10 µM ML264 or vehicle (DMSO).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTS Addition: Add 20 µL of MTS solution to each well.
-
Analysis: Analyze according to the manufacturer's protocol, measuring absorbance to determine the number of viable cells. The control is set to 100% viability.[3]
Cell Cycle Analysis using Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with ML264 or vehicle.
-
Harvesting: Harvest cells at desired time points.
-
Fixation: Fix cells in cold 70% ethanol and store at -20°C.[6][7]
-
Staining: Resuspend cells in a staining solution containing propidium iodide (PI) and RNase.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is quantified based on PI fluorescence, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.[6][7]
Western Blot Analysis
This technique is employed to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse ML264-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., KLF5, EGR1, cyclins, p-ERK, p-AKT).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]
Xenograft Mouse Model of Colorectal Cancer
This in vivo model is used to evaluate the anti-tumor efficacy of ML264.
-
Cell Implantation: Subcutaneously inject DLD-1 cells into the flanks of nude mice.[3]
-
Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.[3]
-
Treatment: Administer ML264 intraperitoneally (i.p.) at specified doses (e.g., 10 mg/kg or 25 mg/kg, once or twice daily) or vehicle control.[2][3]
-
Monitoring: Monitor tumor volume and mouse weight regularly.
-
Endpoint Analysis: At the end of the treatment period, excise tumors for further analysis (e.g., immunohistochemistry for KLF5 and EGR1 expression).[3][5]
Conclusion
This compound is a potent inhibitor of KLF5 and EGR1 expression that demonstrates significant anti-tumor activity in colorectal cancer models. Its mechanism of action involves the disruption of the RAS/MAPK and WNT signaling pathways, leading to cell cycle arrest and the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting these critical pathways.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (E/Z)-BML-264 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the investigation of (E/Z)-BML-264, also commonly known as MGK-264 or N-Octyl bicycloheptene dicarboximide, in a cell culture setting. Given the limited availability of specific in vitro data for this compound, this guide offers generalized yet comprehensive protocols for assessing its effects on cell viability and apoptosis, utilizing the RAW 264.7 macrophage-like cell line as a model system. These protocols can be adapted for other cell lines as required. Included are templates for data collection and visualization tools to facilitate experimental design and interpretation.
Introduction
(E/Z)-BML-264, more widely identified as MGK-264, is a synthetic chemical primarily used as a synergist in pesticide formulations to enhance the efficacy of active ingredients like pyrethroids.[1][2][3] While not intrinsically pesticidal, it functions by inhibiting enzymes within insects that would otherwise break down the active pesticide.[1][2] In mammals, studies have indicated that MGK-264 can induce liver and thyroid tumors in rodents, leading to its classification as a possible human carcinogen.[1][2][4] The proposed mechanism of action for liver tumor formation in mice involves the activation of the constitutive androstane receptor (CAR), which subsequently induces cytochrome P450 enzymes.[5]
These application notes provide a framework for the in vitro evaluation of MGK-264's cellular effects, which is crucial for understanding its toxicological profile and potential mechanisms of action at the cellular level.
Proposed Signaling Pathway
Based on in vivo studies, MGK-264 is known to be an activator of the constitutive androstane receptor (CAR). This interaction leads to a signaling cascade that results in the induction of cytochrome P450 enzymes. The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway of (E/Z)-BML-264 (MGK-264) via CAR activation.
Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro effects of (E/Z)-BML-264.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. MGK-264 General Fact Sheet [npic.orst.edu]
- 3. N-Octyl bicycloheptene dicarboximide - Wikipedia [en.wikipedia.org]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Mode of action analysis for mouse liver tumor formation by MGK-264 and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of ML264 Stock Solutions for Preclinical Research
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of ML264 (also known as CID-51003603), a potent and selective inhibitor of Krüppel-like factor 5 (KLF5).[1][2] Accurate preparation and storage of this compound are critical for ensuring reproducible results in preclinical research settings. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of colorectal cancer and other malignancies where KLF5 signaling is implicated.
Introduction to ML264
ML264 is a small molecule inhibitor that has demonstrated significant antitumor activity, primarily in colorectal cancer models.[1][3][4] It functions by selectively downregulating the expression of KLF5, a key transcription factor involved in cell proliferation, differentiation, and survival.[1][2] The mechanism of action involves the suppression of Early Growth Response 1 (EGR1), a transcriptional activator of KLF5, thereby impacting the RAS/MAPK and WNT signaling pathways.[5][6] Given its potent, nanomolar efficacy against various cancer cell lines, precise and consistent preparation of ML264 stock solutions is paramount for in vitro and in vivo experimentation.
Quantitative Data Summary
A summary of the key quantitative data for ML264 is presented in Table 1. This information is essential for accurate calculations during stock solution preparation.
Table 1: Chemical and Biological Properties of ML264
| Property | Value |
| Chemical Name | (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide |
| Synonyms | CID-51003603, SR-03000002171 |
| CAS Number | 1550008-55-3 |
| Molecular Formula | C₁₇H₂₁ClN₂O₄S |
| Molecular Weight | 384.88 g/mol |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
Table 2: Solubility of ML264
| Solvent | Solubility |
| DMSO | ≥10 mg/mL, with some sources reporting up to 200 mg/mL. Sonication is recommended for higher concentrations.[2][3] |
| Ethanol | ≥2.34 mg/mL (with gentle warming and sonication) |
| DMF | 15 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| Water | < 1 mg/mL (insoluble or slightly soluble) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 19 µM (approximately 7.3 µg/mL) |
Table 3: In Vitro Potency of ML264 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Description | IC₅₀ Value |
| DLD-1 | Human colorectal adenocarcinoma | 29 nM |
| HT29 | Human colorectal adenocarcinoma | 130 nM |
| SW620 | Human colorectal adenocarcinoma | 430 nM |
| HCT116 | Human colorectal carcinoma | 560 nM |
| IEC-6 | Rat intestinal epithelial (non-transformed control) | >50 µM |
Experimental Protocols
Materials and Equipment
-
ML264 powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of ML264 in DMSO. This concentration is suitable for most in vitro applications and allows for serial dilutions to achieve desired working concentrations while keeping the final DMSO concentration in cell culture media at a non-toxic level (typically ≤ 0.1%).
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
Don appropriate PPE.
-
Label a sterile, amber microcentrifuge tube with the compound name, concentration, solvent, and date of preparation.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of ML264 powder. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 384.88 g/mol x 1000 mg/g = 3.85 mg
-
-
Tare the balance with the empty, labeled tube and carefully add 3.85 mg of ML264 powder.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the ML264 powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates are present, sonicate the tube in a water bath for 5-10 minutes at room temperature. Gentle warming to 37°C for a short period may also aid dissolution, but avoid excessive heat.
-
-
Storage of the Stock Solution:
-
Once the ML264 is completely dissolved, the stock solution is ready for use or storage.
-
For immediate use, proceed with dilutions in cell culture media.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For optimal stability, -80°C is recommended.
-
Table 4: Recommended Storage Conditions for ML264 Stock Solution
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 year | Minimize freeze-thaw cycles by aliquoting. |
| -80°C | Up to 2 years | Preferred for long-term storage to ensure stability. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of the ML264 stock solution.
Caption: Workflow for ML264 Stock Solution Preparation.
Signaling Pathway
The diagram below depicts the signaling pathway inhibited by ML264 in colorectal cancer cells.
Caption: ML264 Mechanism of Action in CRC.
Conclusion
The protocols and data presented in this document are designed to ensure the accurate and reproducible preparation of ML264 stock solutions for experimental use. Adherence to these guidelines for weighing, dissolution, and storage will contribute to the integrity and reliability of preclinical research findings. It is always recommended to refer to the specific product datasheet provided by the supplier for any lot-specific information.
References
(E/Z)-BML264 dosage and administration in mouse models
Initial searches for the compound "(E/Z)-BML264" or "BML-264" have not yielded any specific information related to its use, dosage, or administration in mouse models. The provided name does not correspond to a readily identifiable research compound in publicly available scientific literature or databases.
This prevents the creation of the requested detailed Application Notes and Protocols, as no data on its mechanism of action, experimental use, or established protocols could be located. It is possible that "this compound" may be an internal, non-standard, or incorrect designation for a research molecule.
During the search, information was found on similarly named compounds, specifically BCD-264 and MGK-264 . It is conceivable that the requested compound name may be a typographical error.
-
BCD-264 is described as a targeted therapy in oncology, acting as a receptor tyrosine kinase inhibitor. It has been investigated in preclinical animal models for its potential to inhibit tumor growth.[1]
-
MGK-264 is identified as an insecticidal synergist that has been studied in rats for its mode of action related to thyroid gland follicular cell tumors.[2]
To proceed with this request, a correct and standard name for the compound of interest is required. Researchers, scientists, and drug development professionals are advised to verify the chemical name and any associated identifiers (such as CAS number or IUPAC name) before consulting literature or planning experiments.
Without accurate identification of the compound, it is not possible to provide the requested data tables, experimental protocols, or visualizations of signaling pathways and workflows. We recommend clarifying the compound's identity to enable a comprehensive and accurate response.
References
Application Notes and Protocols for (E/Z)-BML-264 in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target in this area. GPR55 is activated by lysophosphatidylinositols (LPIs) and various cannabinoid ligands, and it plays a significant role in regulating energy metabolism, insulin signaling, and adipogenesis.[1][2] Antagonism of GPR55 has been shown to positively influence metabolic parameters, making GPR55 antagonists like (E/Z)-BML-264 valuable research tools.
(E/Z)-BML-264 is a potent and selective antagonist of GPR55. These application notes provide a comprehensive overview of its use in metabolic disease research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes. While specific data for (E/Z)-BML-264 is still emerging, the provided protocols are based on established methodologies for other GPR55 antagonists, such as CID16020046, and can be adapted accordingly.
Mechanism of Action
GPR55 is implicated in the pathophysiology of metabolic diseases through its influence on key metabolic tissues. Emerging evidence indicates that GPR55 is a positive regulator of insulin action and adipogenesis.[1][2] Activation of GPR55 can lead to increased adiposity and impaired insulin signaling.[1] Conversely, antagonism of GPR55 is expected to improve insulin sensitivity and reduce lipogenesis.
The signaling pathways downstream of GPR55 activation involve the Gαq, Gα12/13, and Gαi/o proteins, leading to the activation of phospholipase C (PLC), RhoA, and modulation of intracellular calcium levels.[3] These signaling events can ultimately influence the phosphorylation of key proteins in the insulin signaling cascade, such as Akt/PKB, and regulate the expression of genes involved in lipid metabolism.
Data Presentation
The following tables summarize representative quantitative data obtained from studies using the GPR55 antagonist CID16020046. These results provide an indication of the potential effects of (E/Z)-BML-264 in similar experimental setups. Researchers should perform dose-response studies to determine the optimal concentration for (E/Z)-BML-264 in their specific models.
Table 1: In Vivo Effects of GPR55 Antagonist (CID16020046) in a High-Fat Diet (HFD)-Induced Obesity Mouse Model [4]
| Parameter | Control (HFD + Vehicle) | CID16020046 (1 mg/kg, i.p. daily) |
| Body Weight Gain (g) | 15.2 ± 1.1 | 10.8 ± 0.9 |
| Epididymal Fat Weight (g) | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Fasting Blood Glucose (mg/dL) | 145 ± 8 | 118 ± 6 |
| Glucose Tolerance (AUC) | 32450 ± 1500 | 25800 ± 1200 |
| Plasma Insulin (ng/mL) | 2.1 ± 0.3 | 1.4 ± 0.2* |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 2: In Vitro Effects of GPR55 Antagonist (CID16020046) on Macrophage Migration [5]
| Treatment | Migrated Cells (% of Control) |
| Control (Vehicle) | 100 |
| CID16020046 (1 µM) | 75 ± 8 |
| CID16020046 (5 µM) | 52 ± 6 |
| CID16020046 (10 µM) | 38 ± 5* |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of (E/Z)-BML-264 on metabolic parameters.
In Vitro Protocol: Assessment of Insulin Signaling in Adipocytes
This protocol describes how to assess the effect of (E/Z)-BML-264 on insulin-stimulated Akt phosphorylation in a 3T3-L1 adipocyte cell line.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
(E/Z)-BML-264
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Once differentiated, starve the adipocytes in serum-free DMEM for 4-6 hours.
-
BML-264 Treatment: Pre-treat the cells with varying concentrations of (E/Z)-BML-264 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt, total-Akt, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total-Akt and the loading control (GAPDH).
In Vivo Protocol: Evaluation of (E/Z)-BML-264 in a Diet-Induced Obesity Mouse Model
This protocol outlines an in vivo study to assess the effects of (E/Z)-BML-264 on body weight, glucose tolerance, and insulin sensitivity in mice fed a high-fat diet (HFD).
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
(E/Z)-BML-264
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween-80)
-
Glucose solution (for GTT)
-
Insulin solution (for ITT)
-
Glucometer and test strips
Procedure:
-
Animal Model: Induce obesity by feeding C57BL/6J mice a high-fat diet for 8-12 weeks. A control group should be fed a standard chow diet.
-
Drug Administration:
-
Divide the HFD-fed mice into two groups: vehicle control and (E/Z)-BML-264 treatment.
-
Administer (E/Z)-BML-264 (e.g., 1-10 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection or oral gavage for 4-6 weeks.
-
Monitor body weight and food intake regularly.
-
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (2 g/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer insulin (0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue, skeletal muscle).
-
Measure plasma insulin, lipids, and inflammatory markers.
-
Perform histological analysis of tissues (e.g., H&E staining of the liver for steatosis).
-
Conduct gene and protein expression analysis on relevant metabolic targets in the collected tissues.
-
Conclusion
(E/Z)-BML-264, as a GPR55 antagonist, holds significant potential for advancing our understanding of metabolic diseases and for the development of novel therapeutics. The protocols and information provided herein offer a solid framework for researchers to design and execute experiments to explore the efficacy and mechanism of action of (E/Z)-BML-264 in various models of metabolic dysfunction. It is recommended that researchers perform initial dose-response studies to determine the optimal experimental conditions for (E/Z)-BML-264 in their specific systems.
References
- 1. GPR55 deficiency is associated with increased adiposity and impaired insulin signaling in peripheral metabolic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR55 Antagonist CID16020046 Attenuates Obesity-Induced Airway Inflammation by Suppressing Chronic Low-Grade Inflammation in the Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-BML-264 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML-264, also known as ML264, is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5) expression.[1][2][3] KLF5 is a transcription factor implicated in the regulation of cellular proliferation and tumorigenesis.[1][2][3] Mechanistic studies have revealed that BML-264 exerts its effects by downregulating the expression of KLF5 and its transcriptional activator, early growth response gene 1 (EGR1).[1] This inhibition consequently impacts key signaling pathways, including the JAK2/STAT3 and Wnt/β-catenin pathways, which are crucial in cancer development and progression.[1]
These application notes provide detailed protocols for utilizing (E/Z)-BML-264 to study its effects on gene expression in cancer cell lines using quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq).
Data Presentation: Quantitative Gene Expression Analysis
The following table summarizes the dose-dependent effects of (E/Z)-BML-264 on the mRNA expression of key target genes in 143B osteosarcoma cells after 48 hours of treatment. Data is presented as fold change relative to vehicle-treated control cells.
| Gene Target | 0.5 µM BML-264 (Fold Change) | 1 µM BML-264 (Fold Change) | 2 µM BML-264 (Fold Change) |
| EGR1 | ~0.6 | ~0.4 | ~0.2 |
| KLF5 | ~0.7 | ~0.5 | ~0.3 |
| N-cadherin | ~0.8 | ~0.6 | ~0.4 |
| Vimentin | ~0.7 | ~0.5 | ~0.3 |
| Snail | ~0.6 | ~0.4 | ~0.2 |
| MMP9 | ~0.5 | ~0.3 | ~0.1 |
| MMP13 | ~0.6 | ~0.4 | ~0.2 |
Note: The quantitative data presented in this table is derived from published findings on ML264 in osteosarcoma cells and serves as an illustrative example. Actual results may vary depending on the cell line, experimental conditions, and specific batch of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by BML-264
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-264, also known as (E)-N-(p-Amylcinnamoyl) anthranilic acid or (E)-ACA, is recognized as an agonist for the TWIK-related potassium channel-1 (TREK-1). Activation of TREK-1 channels has been shown to play a role in cellular processes, including inflammation, and has been linked to the modulation of the NF-κB signaling pathway. Additionally, some evidence suggests that compounds with similar structures may act as inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein whose dysfunction is associated with inflammatory responses, also involving the NF-κB pathway.[1][2]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of BML-264 on key proteins within the TREK-1 and CFTR signaling cascades and their downstream inflammatory pathways, including MAPK, PI3K/Akt, and NF-κB.
Principle
Western blotting is a powerful immunodetection technique that allows for the specific identification and semi-quantitative analysis of proteins in a complex mixture, such as a cell lysate. This method involves the separation of proteins by size via gel electrophoresis, transfer to a solid support membrane, and subsequent probing with specific antibodies to detect the target protein. By analyzing the expression and phosphorylation status of key signaling proteins, researchers can elucidate the mechanism of action of compounds like BML-264.
Data Presentation
The following tables provide a structured overview of the key proteins of interest and their expected molecular weights, which is crucial for the interpretation of Western blot results.
Table 1: Key Proteins and their Characteristics
| Protein Target | Function | Post-translational Modification | Expected Molecular Weight (kDa) |
| TREK-1 | Two-pore domain potassium channel | - | ~45-55 |
| CFTR | Chloride and bicarbonate channel | Glycosylation | Band B: ~150, Band C: ~170-180 |
| p-ERK1/2 (Thr202/Tyr204) | MAPK pathway activation | Phosphorylation | 42, 44 |
| Total ERK1/2 | Total MAPK protein | - | 42, 44 |
| p-Akt (Ser473) | PI3K/Akt pathway activation | Phosphorylation | ~60 |
| Total Akt | Total PI3K/Akt pathway protein | - | ~60 |
| NF-κB p65 | Transcription factor in inflammation | - | ~65 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the cellular mechanisms and the experimental procedure, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative signaling pathways affected by BML-264.
Caption: Western blot experimental workflow.
Experimental Protocol: Western Blotting
This protocol provides a comprehensive guide for the detection of TREK-1, CFTR, phosphorylated ERK1/2, phosphorylated Akt, and NF-κB p65 by Western blot.
Materials and Reagents
-
Cell Lines: Appropriate cell line expressing the target proteins (e.g., HEK293 cells transfected with TREK-1 or CFTR, or a cell line endogenously expressing these proteins).
-
BML-264
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (appropriate percentage for protein of interest).
-
Running Buffer: 1X Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-TREK-1
-
Mouse anti-CFTR
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: 1X TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of BML-264 for the desired time course. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, re-block the membrane and proceed with the primary antibody incubation for the next target.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add protease and phosphatase inhibitors to the lysis buffer. |
References
Application Notes and Protocols for (E/Z)-BML264 (ML264) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BML264, more commonly known as ML264, is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5) expression.[1] KLF5 is a transcription factor implicated in the pathogenesis of colorectal cancer (CRC), making it a compelling target for therapeutic development.[1][2] ML264 was identified through an ultrahigh-throughput screening (uHTS) campaign and has demonstrated significant anti-proliferative activity in CRC cell lines and in vivo tumor models.[3] These application notes provide detailed protocols for utilizing ML264 in high-throughput screening (HTS) and subsequent validation assays, intended for researchers in oncology and drug discovery.
Mechanism of Action
ML264 exerts its anti-cancer effects by downregulating the expression of KLF5.[3] This, in turn, impacts key signaling pathways involved in cell proliferation and survival, including the RAS/MAPK/PI3K and WNT pathways.[3][4] The inhibition of KLF5 by ML264 leads to cell cycle arrest, primarily in the S-phase, and a reduction in the expression of cyclins A2, B1, and E.[3]
Data Presentation
The following table summarizes the in vitro activity of ML264 against various colorectal cancer cell lines.
| Cell Line | Description | Assay Type | IC50 (nM) | Reference |
| DLD-1 | Human colorectal adenocarcinoma | Cell Viability | 29 | [5] |
| DLD-1/pGL4.18hKLF5p | DLD-1 with KLF5 promoter-luciferase reporter | Luciferase Reporter | 81 | |
| HCT116 | Human colorectal carcinoma | Cell Viability | 560 | |
| HT29 | Human colorectal adenocarcinoma | Cell Viability | 130 | |
| SW620 | Human colorectal adenocarcinoma | Cell Viability | 430 | |
| IEC-6 | Rat intestinal epithelial (non-transformed) | Cytotoxicity | >50,000 |
Mandatory Visualizations
Caption: High-throughput screening workflow for the identification of KLF5 inhibitors.
Caption: Simplified signaling pathway showing the inhibitory action of ML264.
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay: KLF5 Promoter-Luciferase Reporter Assay
Objective: To identify compounds that inhibit the transcriptional activity of the KLF5 promoter.
Cell Line: DLD-1/pGL4.18hKLF5p (DLD-1 human colorectal cancer cells stably transfected with a KLF5 promoter-driven firefly luciferase reporter construct).
Materials:
-
DLD-1/pGL4.18hKLF5p cells
-
Assay medium: RPMI-1640 with 10% FBS
-
Compound library plates (e.g., 384-well format)
-
Control compounds: DMSO (negative control), known KLF5 inhibitor (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 384-well assay plates
-
Luminometer
Protocol:
-
Culture DLD-1/pGL4.18hKLF5p cells in T-175 flasks at 37°C and 5% CO2.
-
Harvest and resuspend cells in assay medium to a concentration that allows for optimal signal-to-background ratio (determined empirically, e.g., 2,000 cells/well).
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Using a pin tool or acoustic dispenser, transfer approximately 20-50 nL of test compounds from the library plates to the assay plates.
-
Dispense control wells with DMSO (final concentration ~0.4%) and a positive control.
-
Incubate the assay plates for 24-48 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Counterscreen Assay: Cytotoxicity in a Non-Transformed Cell Line
Objective: To eliminate compounds that exhibit general cytotoxicity rather than specific KLF5 inhibition.
Cell Line: IEC-6 (non-transformed rat intestinal epithelial cells).
Protocol: This assay is performed similarly to the primary screen, with the following modifications:
-
Use the IEC-6 cell line.
-
The endpoint is to determine the IC50 for cytotoxicity. Compounds with high cytotoxicity in this cell line are deprioritized.
Secondary Assay: Cell Viability/Proliferation (MTS Assay)
Objective: To confirm the anti-proliferative effect of hit compounds in various CRC cell lines.
Materials:
-
CRC cell lines (e.g., DLD-1, HCT116)
-
96-well plates
-
ML264 or other hit compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of ML264 (e.g., 0.01 nM to 10 µM) or other hit compounds. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO2.[3]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mechanistic Assay: Western Blot for KLF5 and EGR1 Expression
Objective: To determine if hit compounds reduce the protein levels of KLF5 and its transcriptional activator, EGR1.
Materials:
-
CRC cell lines (e.g., DLD-1)
-
ML264 or other hit compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-KLF5, anti-EGR1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with ML264 (e.g., 10 µM) or vehicle (DMSO) for 24, 48, and 72 hours.[4]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of ML264 on cell cycle distribution.
Materials:
-
CRC cell lines (e.g., DLD-1)
-
ML264
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with ML264 (e.g., 10 µM) or vehicle for 24, 48, and 72 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Co-treatment of GW5074 with other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the co-treatment of GW5074, a potent c-Raf inhibitor, with other pharmacological agents. The information is intended to guide researchers in designing experiments and to provide insights for drug development professionals.
Introduction
GW5074 is a synthetic indolone derivative that selectively inhibits c-Raf kinase with an IC50 of 9 nM.[1][2] While initially investigated for its role in the Raf-MEK-ERK signaling pathway, recent studies have revealed its potential in combination therapies, particularly in oncology. Co-administration of GW5074 with other agents, such as the multi-kinase inhibitor sorafenib, has demonstrated synergistic anti-tumor effects.[3][4] This document outlines the key findings, experimental protocols, and signaling pathways associated with the co-treatment of GW5074.
Co-treatment with Sorafenib in Cancer Therapy
A significant body of research has focused on the synergistic effects of combining GW5074 and sorafenib in various cancer models. This combination has been shown to induce cancer cell death through mechanisms that are distinct from their individual actions.[3][5]
Mechanism of Action:
The combination of GW5074 and sorafenib targets mitochondrial function, leading to synergistic cytotoxicity in cancer cells.[4] GW5074 is believed to bind to c-Raf, inducing a conformational change that enhances the binding affinity of sorafenib.[3] This interaction, in the presence of phosphorylated Death-Associated Protein Kinase (pDAPKS308), leads to the translocation of the C-Raf/pDAPKS308 complex from the mitochondria to the cytoplasm. This results in mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[5] Subsequently, ROS facilitates the dephosphorylation of pDAPKS308 by PP2A, leading to profound cancer cell death.[3]
Quantitative Data Summary:
The following table summarizes the quantitative data from studies on the co-treatment of GW5074 and sorafenib.
| Cell Line | Cancer Type | Treatment | IC50 of Sorafenib (µM) | Fold Change in IC50 | Reference |
| HCT116 | Colorectal Cancer | Sorafenib alone | 17 | - | [4][6] |
| HCT116 | Colorectal Cancer | Sorafenib + GW5074 | 0.14 | ~121 | [4][6] |
| LoVo | Colorectal Cancer | Sorafenib alone | 31 | - | [4][6] |
| LoVo | Colorectal Cancer | Sorafenib + GW5074 | 0.01 | ~3100 | [4][6] |
| ACHN | Renal Cancer | Sorafenib (5 µM) + GW5074 (10 µM) | Not Applicable | Significant cell death | [3] |
| A498 | Renal Cancer | Sorafenib (5 µM) + GW5074 (10 µM) | Not Applicable | Significant cell death | [3] |
In Vivo Studies:
A Phase I clinical trial in patients with advanced refractory solid tumors evaluated the co-administration of GW5074 and sorafenib. The combination demonstrated a favorable safety profile and anti-tumor activity.[5][7] However, the study noted the poor absorption and solubility of GW5074.[5][7]
| Study Type | Model | Treatment | Outcome | Reference |
| Preclinical | ACHN xenografts in mice | Sorafenib (5 mg/kg) + GW5074 (25 mg/kg) | Synergistic tumor volume reduction | [8] |
| Phase I Clinical Trial | Patients with advanced refractory solid tumors | GW5074 (750-1500 mg daily) + Sorafenib (200 mg daily) | Favorable safety profile, anti-tumor activity, 66.7% disease control rate | [5][7] |
Co-treatment with other Pharmacological Agents
Beyond sorafenib, GW5074 has been investigated in combination with other agents in different therapeutic contexts.
-
Retinoic Acid (RA) in Acute Myeloid Leukemia (AML): In non-APL AML cells, the co-treatment of GW5074 with RA has been shown to enhance RA-induced maturation and rescue the response in RA-resistant cells.[]
-
Difluoromethylornithine (DFMO) in Pancreatic Cancer: GW5074 has been identified as a novel non-polyamine-based polyamine transport inhibitor. In combination with DFMO, an inhibitor of polyamine biosynthesis, GW5074 significantly reduced pancreatic cancer cell growth in vitro.[10]
-
Dexamethasone in Airway Hyperresponsiveness: In a mouse model of sidestream smoke-induced airway hyperresponsiveness, intraperitoneal administration of GW5074, similar to the anti-inflammatory drug dexamethasone, significantly suppressed the enhanced airway contractile responses and attenuated inflammation.[11]
Experimental Protocols
In Vitro Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Seed cancer cells (e.g., ACHN, A498) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of GW5074, sorafenib, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell death compared to the vehicle control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., ACHN) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Drug Administration: Administer vehicle control, sorafenib (e.g., 5 mg/kg, oral gavage), GW5074 (e.g., 25 mg/kg, intraperitoneal injection), or the combination daily.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of synergistic cytotoxicity induced by GW5074 and sorafenib co-treatment.
Caption: Experimental workflow for in vitro cell viability assessment.
Conclusion
The co-treatment of GW5074 with other pharmacological agents, particularly sorafenib, represents a promising therapeutic strategy. The synergistic effects observed in preclinical and early clinical studies highlight the potential of this combination to overcome drug resistance and enhance anti-tumor efficacy. Further research is warranted to optimize dosing regimens, improve the bioavailability of GW5074, and explore its combination with other targeted therapies. The provided protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ML264
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of ML264, a novel small-molecule inhibitor of colorectal cancer cell growth. The protocols detailed below are designed to assess the impact of ML264 on cell cycle progression, apoptosis induction, and the generation of reactive oxygen species (ROS).
Introduction to ML264
ML264 is a potent small-molecule compound that has been identified as an inhibitor of the transcription factors Krüppel-like factor 5 (KLF5) and Early Growth Response 1 (EGR1)[1][2]. It has demonstrated significant anti-proliferative effects in colorectal cancer (CRC) cells by inducing modifications in the cell cycle profile[1][2]. Understanding the precise mechanisms through which ML264 exerts its effects is crucial for its development as a potential therapeutic agent. Flow cytometry is an invaluable tool for elucidating these mechanisms at a single-cell level.
Data Presentation
The following tables summarize hypothetical quantitative data based on the known effects of ML264 and similar compounds. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of ML264 on Cell Cycle Distribution in DLD-1 Cells
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0 | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.8 |
| ML264 | 10 | 65 ± 5.1 | 20 ± 2.9 | 15 ± 2.5 |
| ML264 | 30 | 75 ± 6.3 | 15 ± 2.1 | 10 ± 1.9 |
| ML264 | 100 | 85 ± 7.0 | 8 ± 1.5 | 7 ± 1.2 |
Table 2: Induction of Apoptosis in HCT116 Cells by ML264
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | 0 | 3.5 ± 1.1 | 2.1 ± 0.8 |
| ML264 | 30 | 15.2 ± 2.5 | 5.8 ± 1.3 |
| ML264 | 100 | 35.8 ± 4.1 | 12.4 ± 2.2 |
| ML264 | 300 | 55.1 ± 5.9 | 25.6 ± 3.7 |
Table 3: Reactive Oxygen Species (ROS) Generation in SW620 Cells Treated with ML264
| Treatment | Concentration (nM) | Mean Fluorescence Intensity (MFI) of DCFDA |
| Vehicle (DMSO) | 0 | 150 ± 25 |
| ML264 | 100 | 350 ± 45 |
| ML264 | 300 | 780 ± 89 |
| N-acetylcysteine (NAC) + ML264 | 300 | 180 ± 30 |
Signaling Pathways and Experimental Workflows
ML264 Mechanism of Action
Caption: Proposed signaling pathway for ML264's anti-proliferative effects.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for analyzing ML264-treated cells by flow cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol is designed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with ML264.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116)
-
Complete cell culture medium
-
ML264 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ML264 (e.g., 10, 30, 100 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use linear scale for fluorescence measurement.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
Colorectal cancer cell lines
-
Complete cell culture medium
-
ML264 (dissolved in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Create a quadrant plot of Annexin V fluorescence versus PI fluorescence. The quadrants will represent:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (or cells with compromised membranes)
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Colorectal cancer cell lines
-
Complete cell culture medium
-
ML264 (dissolved in DMSO)
-
H2DCFDA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Positive control (e.g., H2O2) and negative control (e.g., N-acetylcysteine)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 1-6 hours) may be appropriate for ROS detection.
-
Staining: After treatment, add H2DCFDA to the cell culture medium to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvest: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 500 µL of PBS.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of DCF in treated cells to that of control cells. A histogram overlay can be used for visualization.
References
Troubleshooting & Optimization
Troubleshooting (E/Z)-BML264 insolubility in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting advice for researchers utilizing (E/Z)-BML264. The primary focus of this document is to address the significant challenge of its poor solubility in aqueous buffers, a common hurdle in experimental setups.
Disclaimer: The compound referred to as this compound is understood to be N-Octyl bicycloheptene dicarboximide, a technical mixture of isomers also widely known as MGK-264. This guide is based on the chemical and physical properties of this compound.
Solubility Profile of this compound (MGK-264)
This compound is a hydrophobic molecule with limited solubility in aqueous solutions, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments. Below is a summary of its known solubility characteristics.
| Solvent/Buffer | Solubility | Concentration | Temperature | Reference |
| Water | Practically Insoluble | 15 mg/L | 25°C | [1] |
| DMSO | Soluble / Slightly Soluble | ≥ 100 mg/mL (363.12 mM) | Room Temperature | [2][3] |
| Chloroform | Slightly Soluble | Not Specified | Room Temperature | [3] |
| Methanol | Slightly Soluble | Not Specified | Room Temperature | [3] |
| Ethanol | Miscible with most organic solvents | Not Specified | Not Specified | [4] |
Frequently Asked Questions (FAQs) - Troubleshooting Insolubility
This section addresses common issues encountered when working with this compound in aqueous environments.
Q1: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous buffer or cell culture medium?
A1: This is a common phenomenon for hydrophobic compounds. DMSO is a powerful organic solvent capable of dissolving many nonpolar molecules.[5] When a concentrated DMSO stock is introduced into an aqueous environment, the overall polarity of the solvent system increases dramatically. This abrupt change reduces the solubility of this compound, causing it to precipitate out of the solution.[6]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being sensitive to concentrations as low as 0.1%. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q3: I observed a cloudy solution or visible precipitate after dilution. What are the immediate troubleshooting steps?
A3: If you notice precipitation, consider the following actions:
-
Gentle Warming: Warming the solution to 37°C can sometimes help redissolve the compound. However, prolonged exposure to heat should be avoided as it may degrade the compound.[5]
-
Sonication: A brief sonication in a water bath sonicator (5-10 minutes) can help break up aggregates and facilitate dissolution.[5][6]
-
Vigorous Mixing: Ensure rapid and uniform dispersion by adding the DMSO stock to the aqueous buffer while vortexing or pipetting vigorously.[5]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's very low water solubility.[1][6] Preparing a high-concentration stock solution in an appropriate organic solvent, such as DMSO, is the standard and recommended procedure.
Q5: Are there alternative solvents to DMSO for preparing stock solutions?
A5: While DMSO is the most common choice, ethanol can also be used. However, the solubilizing power of ethanol for highly nonpolar compounds is generally lower than that of DMSO. If using an alternative solvent, it is essential to perform a vehicle control to assess its effect on your experimental system.
Experimental Protocol: Preparation of this compound Working Solutions
This protocol provides a step-by-step guide for preparing a working solution of this compound in an aqueous buffer from a DMSO stock, designed to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Brief sonication or gentle warming to 37°C can be applied if necessary.[5]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
From your concentrated stock, prepare a series of intermediate dilutions in pure DMSO. This can help in achieving a very low final concentration in the aqueous buffer without adding a large volume of the initial stock.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
While vortexing the aqueous buffer, add the required small volume of the this compound DMSO stock dropwise. This rapid dispersion is critical to prevent localized high concentrations and subsequent precipitation.[6]
-
Ensure the final DMSO concentration in your working solution is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, a brief sonication may help.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate the troubleshooting workflow for insolubility and a potential signaling pathway affected by this compound.
Caption: Troubleshooting workflow for addressing the insolubility of this compound.
Caption: Potential mechanisms of action for this compound (MGK-264).
References
Optimizing (E/Z)-BML264 concentration for in vitro assays
Technical Support Center: (E/Z)-BML264 (GW5074)
Welcome to the technical support center for this compound, also commonly known as GW5074. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GW5074) and what is its primary mechanism of action?
A1: this compound, more widely known as GW5074, is a potent, selective, and cell-permeable inhibitor of the c-Raf (also known as Raf-1) kinase.[1][2] In enzymatic assays, it inhibits c-Raf with a half-maximal inhibitory concentration (IC₅₀) of 9 nM.[3][4] It is highly selective for c-Raf, with minimal to no activity against a broad panel of other kinases such as JNKs, MEK1, CDKs, and VEGFR2 at typical working concentrations.[3][5][6] Its primary action is to block the kinase activity of c-Raf, a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[7]
Q2: What is the recommended solvent and storage condition for GW5074?
A2: GW5074 is soluble in dimethyl sulfoxide (DMSO) at high concentrations (e.g., up to 100 mM) but is poorly soluble in aqueous solutions and ethanol.[2][5] For experimental use, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To improve solubility, you can warm the solution to 37°C or use sonication.[4]
-
Stock Solutions: Store DMSO stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6-12 months).[3][5] Avoid repeated freeze-thaw cycles.[5]
-
Powder: The solid compound should be stored desiccated at -20°C.[1][2]
Q3: What is "paradoxical activation" and how does it relate to GW5074?
A3: Paradoxical activation is a phenomenon observed with some RAF inhibitors, including GW5074. While the inhibitor blocks c-Raf activity in a cell-free kinase assay, in certain cellular contexts (typically in cells with wild-type B-Raf and active Ras), it can paradoxically increase the activity of the downstream MAPK/ERK pathway.[8][9][10] This is thought to occur because the inhibitor binding to one protomer of a RAF dimer can promote the activation of the other protomer.[10] This is a critical consideration when interpreting your data, as an increase in downstream signaling (e.g., p-ERK levels) may be an on-target effect of the drug.
Q4: Are there any known off-target effects of GW5074?
A4: While GW5074 is highly selective for c-Raf, some other activities have been reported. It has been identified as an inhibitor of polyamine transport, which can contribute to its anti-proliferative effects in cancer cells.[11] It has also been shown to inhibit the ATPase activity of Kif15 in HeLa cells with an IC₅₀ of 2.5 µM.[3] Additionally, it has demonstrated antibacterial activity against MRSA.[12] Researchers should be aware of these potential alternative mechanisms, especially when using higher concentrations.
Optimizing In Vitro Concentration
The optimal concentration of GW5074 is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Below is a summary of concentrations used in various published studies.
Table 1: Summary of this compound (GW5074) Concentrations in In Vitro Assays
| Assay Type | Cell Line / System | Concentration Range | Observed Effect | Reference(s) |
| Enzymatic Assay | Purified c-Raf Kinase | 9 nM (IC₅₀) | Direct inhibition of kinase activity | [1][2][3][4] |
| Phospho-Protein Levels | MLE-12 (mouse lung epithelial) | 100 nM | Dramatic reduction in c-Raf phosphorylation | [3] |
| MAPK Pathway Activity | Generic Cell Culture | 5 µM | 80% inhibition of MAPK activation | [7] |
| Neuroprotection | Cerebellar Granule Neurons | < 1 µM | Inhibition of apoptosis | [4] |
| Cytotoxicity / Apoptosis | HCT116, LoVo (colorectal cancer) | 20 - 40 µM | Induction of apoptosis and mitochondrial dysfunction | [13] |
| ATPase Activity | HeLa (cervical cancer) | 2.5 µM (IC₅₀) | Inhibition of Kif15 ATPase | [3] |
Experimental Protocols
Protocol 1: General Workflow for Determining Optimal GW5074 Concentration
This protocol outlines a general method for identifying the optimal working concentration of GW5074 for a cell-based assay using a dose-response curve.
1. Preparation of Stock Solution:
- Dissolve GW5074 powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.
- Gently warm or sonicate if necessary to ensure complete dissolution.[4]
- Aliquot the stock solution into single-use tubes and store at -80°C.
2. Cell Seeding:
- Seed your cells of interest in an appropriate multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the end of the experiment.
- Allow cells to adhere and recover overnight.
3. Dose-Response Treatment:
- Prepare a series of serial dilutions of the GW5074 stock solution in your cell culture medium. A common starting range is 10 nM to 50 µM.
- Important: Ensure the final concentration of DMSO is consistent across all wells (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of GW5074 or a vehicle control (medium with the same final DMSO concentration).
4. Incubation:
- Incubate the cells for a duration appropriate for your assay (e.g., 24, 48, or 72 hours for cell viability; shorter times like 1-6 hours may be sufficient for signaling pathway studies).
5. Assay Endpoint Measurement:
- Perform your chosen assay to measure the desired endpoint. This could be:
- Cell Viability: MTT, MTS, or CellTiter-Glo assays.[13]
- Signaling Pathway Modulation: Western blotting for phosphorylated proteins (e.g., p-c-Raf, p-MEK, p-ERK).
- Apoptosis: Annexin V/PI staining followed by flow cytometry.[13]
- Gene Expression: qPCR or microarray analysis.[14]
6. Data Analysis:
- Plot the assay results against the log of the GW5074 concentration.
- Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ (for inhibitory effects) or EC₅₀ (for stimulatory effects). This will define the optimal concentration range for your system.
Troubleshooting Guide
Issue 1: No observed effect or lower-than-expected potency.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the stock solution was stored properly (aliquoted, at -20°C or -80°C). Use a fresh aliquot or prepare a new stock solution. |
| Precipitation in Media | GW5074 is poorly soluble in aqueous solutions. Visually inspect the culture media for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or preparing intermediate dilutions in a serum-free medium before adding to the final culture. |
| Incorrect Target Pathway | Confirm that the c-Raf/MAPK pathway is active and relevant in your cell model and experimental conditions. The pathway may be dormant or your cells may rely on a parallel survival pathway. |
| Cell Density | High cell density can sometimes reduce the effective concentration of a compound per cell. Optimize cell seeding density. |
| Assay Duration | The effect may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation time. |
Issue 2: Unexpected increase in downstream signaling (e.g., higher p-ERK levels).
| Possible Cause | Troubleshooting Step |
| Paradoxical Activation | This is a known on-target effect of some RAF inhibitors in cells with wild-type B-RAF and active Ras signaling.[10][15] This is not necessarily an experimental error. |
| Experimental Design | To confirm paradoxical activation, compare the effect in your cell line to a cell line with a known B-RAF V600E mutation, where this effect is typically not observed. You can also try a pan-RAF inhibitor that is designed to minimize paradoxical activation for comparison.[15][16] |
| Concentration Effect | Paradoxical activation can be concentration-dependent. Test a wider range of concentrations, as you may see inhibition at higher concentrations. |
Issue 3: High background toxicity or inconsistent results.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) and is consistent across all wells, including the vehicle control. |
| Compound Instability in Media | Some compounds can be unstable in culture media over long incubation periods. Consider refreshing the media with a new compound during long experiments. |
| Cell Line Health | Ensure your cells are healthy, free from contamination (especially mycoplasma), and are within a low passage number. |
Visualizations
Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of GW5074 on c-Raf.
Experimental Workflow Diagram
Caption: A stepwise workflow for determining the optimal dose-response of GW5074 in a cell-based assay.
Troubleshooting Logic Diagram
References
- 1. GW5074, c-Raf1 kinase inhibitor (CAS 220904-83-6) | Abcam [abcam.com]
- 2. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pan-RAF inhibitors - Page 1 | BioWorld [bioworld.com]
How to minimize (E/Z)-BML264 cytotoxicity in cell lines
Welcome to the technical support center for (E/Z)-BML264. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively using this compound in cell-based assays. Our goal is to help you minimize unwanted cytotoxicity and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as ML264, is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5).[1][2] KLF5 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and survival.[3] By inhibiting KLF5, this compound can modulate the expression of genes involved in the cell cycle, leading to anti-proliferative effects in cancer cells.[1][2]
Q2: Is cytotoxicity expected with this compound treatment?
The intended effect of this compound is to inhibit the proliferation of cancer cells, which can manifest as cytotoxicity in sensitive cell lines. However, excessive or unexpected cytotoxicity, especially in non-cancerous or KLF5-deficient cell lines, may indicate off-target effects or suboptimal experimental conditions. For example, this compound has been shown to have low cytotoxicity in the KLF5-deficient IEC-6 cell line (IC50 >50 µM).[1][2]
Q3: My results show high cytotoxicity even at low concentrations of this compound. What are the initial troubleshooting steps?
High cytotoxicity at low concentrations can be due to several factors. First, verify the purity of your this compound compound. Ensure that the solvent used to dissolve the compound is not contributing to toxicity; the final solvent concentration in the culture medium should be non-toxic to your specific cell line. It is also important to consider the cell seeding density, as low cell numbers can increase sensitivity to cytotoxic agents.
Q4: I am observing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH). Why is this and which result should I trust?
Discrepancies between cytotoxicity assays are common because they measure different cellular endpoints. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity. A compound might affect metabolic function before causing membrane damage. The choice of assay should align with the experimental question. Using multiple assays can provide a more comprehensive understanding of the compound's cytotoxic mechanism.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. | Reduced well-to-well variability in absorbance/luminescence readings. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | More consistent results across the plate. |
| Compound Precipitation | Visually inspect wells for precipitate after adding this compound. Ensure the final solvent concentration is low (e.g., DMSO < 0.5%). | Clearer dose-response relationship and more reliable IC50 values. |
Issue 2: Unexpectedly High Cytotoxicity in Control Cell Lines
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | Test this compound in a KLF5-deficient cell line (e.g., IEC-6) as a negative control.[1][2] Perform a counterscreen against a panel of related targets if available. | Confirmation of on-target vs. off-target cytotoxicity. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). | No significant cytotoxicity in the vehicle control wells. |
| Compound Instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect stock solutions from light. | Consistent compound potency and reproducible results. |
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| DLD-1 | Human colorectal adenocarcinoma | 29 | [1][2] |
| HT29 | Human colorectal adenocarcinoma | 130 | [1][2] |
| SW620 | Human colorectal adenocarcinoma | 430 | [1][2] |
| HCT116 | Human colorectal carcinoma | 560 | [1][2] |
| IEC-6 | Rat intestinal epithelial (KLF5-deficient) | >50,000 | [1][2] |
Experimental Protocols
This compound Stock Solution Preparation
-
Solvent Selection : this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4][5]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.[6]
-
Readout : Measure the absorbance at 570 nm using a microplate reader.[6]
General Protocol for LDH Cytotoxicity Assay
-
Cell Seeding and Treatment : Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection : After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction : Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Readout : Measure the absorbance at 490 nm using a microplate reader.
General Protocol for Caspase-3 Activity Assay
-
Cell Seeding and Treatment : Follow the same procedure as for the MTT assay (steps 1-3).
-
Cell Lysis : Lyse the cells using a buffer compatible with the caspase-3 activity assay.
-
Caspase-3 Reaction : Add the caspase-3 substrate to the cell lysate.
-
Incubation : Incubate at 37°C for 1-2 hours.
-
Readout : Measure the fluorescence or absorbance of the product according to the manufacturer's instructions.
Visualizations
Caption: Simplified KLF5 signaling pathway and the mechanism of this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(E/Z)-BML264 degradation and stability issues in long-term experiments
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended storage condition for BML-264? | As a general guideline for small molecules, it is recommended to store BML-264 as a solid at -20°C. For stock solutions in solvents like DMSO, it is also advisable to store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions. |
| How can I assess the stability of my BML-264 solution over time? | To assess stability, you can perform a concentration determination assay (e.g., using a spectrophotometer if the compound has a chromophore) on an aliquot of your stock solution at regular intervals. Comparing the concentration to the initial value will indicate the degree of degradation. |
| What are common signs of BML-264 degradation in my experiments? | A gradual or sudden decrease in the expected biological activity of the compound in your assays can be a primary indicator of degradation. Other signs might include a change in the color or clarity of the stock solution. |
| Can I prepare a stock solution of BML-264 in an aqueous buffer? | The solubility of small molecules in aqueous buffers can be limited and pH-dependent. It is generally recommended to prepare high-concentration stock solutions in an organic solvent like DMSO and then dilute to the final working concentration in your aqueous experimental medium. Preparing stock solutions directly in aqueous buffers may lead to precipitation and reduced stability. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | 1. Degradation of BML-264 stock solution. 2. Variability in compound weighing or dilution. | 1. Prepare fresh stock solutions from solid compound for each new set of experiments. 2. Ensure accurate weighing and use calibrated pipettes for dilutions. Perform serial dilutions to minimize errors. |
| Loss of compound activity in long-term cell culture. | 1. Degradation of BML-264 in culture medium at 37°C. 2. Metabolism of the compound by the cells. | 1. Replenish the culture medium with freshly diluted BML-264 at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. 2. If metabolism is suspected, consider using a higher initial concentration or more frequent media changes. |
| Precipitation of the compound upon dilution in aqueous media. | 1. Poor solubility of BML-264 at the working concentration. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Test the solubility of BML-264 at different concentrations in your specific culture medium. 2. Ensure the final concentration of the organic solvent is sufficient to keep the compound in solution, but not high enough to cause cellular toxicity (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Preparation of BML-264 Stock Solution
-
Weighing: Accurately weigh the required amount of solid BML-264 using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for addressing inactivity of BML-264.
Caption: Standard experimental workflow for using BML-264 in cell-based assays.
Technical Support Center: Overcoming Experimental Variability with (E/Z)-BML264 (ACA)
Welcome to the technical support center for (E/Z)-BML264, also known as N-(p-amylcinnamoyl)anthranilic acid (ACA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound. ACA is a dual-function inhibitor, acting on both phospholipase A2 (PLA2) and various transient receptor potential (TRP) channels.[1][2][3][4][5] Understanding its characteristics is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the chemical compound N-(p-amylcinnamoyl)anthranilic acid, commonly referred to as ACA.[1][2] It is a broad-spectrum inhibitor of phospholipase A2 (PLA2) enzymes and also functions as a blocker of several transient receptor potential (TRP) channels.[1][2][3][4][5] Its dual activity makes it a tool for studying signaling pathways involving these proteins, but also necessitates careful experimental design to dissect its specific effects.
Q2: In which solvents can I dissolve and store ACA?
ACA is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. It is important to note that aqueous solutions of ACA can be unstable, and it is recommended to prepare fresh dilutions in your experimental buffer or media from the stock solution for each experiment.[1]
Q3: What are the known off-target effects of ACA?
While ACA is known to inhibit both PLA2 and several TRP channels, its activity across different TRP channel subtypes varies.[4][6] It is a potent inhibitor of TRPM2, TRPC6, and TRPM8, but a weak inhibitor of TRPV1.[7] Researchers should be aware of the potential for effects on multiple TRP channels, especially when interpreting data in systems where several of these channels are expressed. Its effects are reported to be independent of PLA2 inhibition when studying TRP channels.[4][6]
Q4: How can I minimize variability in my experiments with ACA?
Minimizing experimental variability when using ACA requires careful attention to several factors:
-
Solubility: Ensure complete dissolution of ACA in the stock solvent and uniform dispersion in the final assay medium to avoid concentration inconsistencies. Sonication may be recommended for complete dissolution in DMSO.[2]
-
Stability: Prepare fresh dilutions of ACA for each experiment, as its stability in aqueous solutions may be limited.
-
Cell Health: Use cells that are healthy and in a consistent growth phase. Stressed or unhealthy cells can respond differently to inhibitors.
-
Consistent Protocols: Adhere strictly to standardized experimental protocols, including incubation times, cell densities, and reagent concentrations.
-
Appropriate Controls: Always include vehicle controls (e.g., DMSO) to account for any effects of the solvent on the experimental system.
Troubleshooting Guides
Phospholipase A2 (PLA2) Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal in the assay. | Contamination of reagents or buffers. | Use fresh, high-purity reagents and buffers. Test all buffers and media for high background absorbance before the experiment. |
| Spontaneous substrate degradation. | Run a no-enzyme control to determine the rate of spontaneous substrate hydrolysis and subtract this from the experimental values. | |
| No or low inhibition observed. | Incorrect ACA concentration. | Verify the concentration of your ACA stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. |
| Inactive ACA. | Ensure that the ACA has been stored correctly and has not degraded. Prepare a fresh stock solution. | |
| Inappropriate assay conditions. | Optimize the assay pH, temperature, and substrate concentration for your specific PLA2 isozyme. | |
| High variability between replicates. | Incomplete mixing of reagents. | Ensure thorough mixing of all assay components, especially the viscous substrate solution. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. | |
| Lot-to-lot variation in reagents. | If possible, use reagents from the same lot for a series of experiments. If changing lots, perform a bridging study to ensure consistency. |
TRP Channel Inhibition Assays (Patch-Clamp Electrophysiology)
| Problem | Possible Cause | Suggested Solution |
| Unstable recordings or loss of seal. | Mechanical instability. | Ensure the patch-clamp setup is free from vibrations. Use a stable recording chamber and handle cells gently. |
| Poor cell health. | Use healthy, robust cells for patching. Ensure proper cell culture conditions and avoid over-confluency. | |
| No effect of ACA on channel activity. | Low TRP channel expression. | Use a cell line with confirmed high expression of the target TRP channel. Verify expression levels using techniques like qPCR or Western blotting. |
| Ineffective ACA concentration. | Perform a dose-response experiment to determine the IC50 for your specific channel and cell type. ACA's effectiveness can be pH-dependent, with increased block at lower pH.[4][6] | |
| High variability in current inhibition. | Inconsistent agonist application. | Use a fast and reliable perfusion system for consistent application of both the agonist and ACA. |
| Run-down of channel activity. | Monitor channel activity over time in control conditions to assess run-down. If significant, adjust the experimental timeline or use perforated patch-clamp to maintain intracellular integrity.[8] | |
| Off-target effects on other channels. | If the cell expresses multiple TRP channels, consider using more specific blockers in combination with ACA to isolate the effect on the channel of interest. Be aware that ACA can block multiple TRP channels.[4][6] |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound (ACA) on various TRP Channels
| Target Channel | Experimental System | IC50 (µM) | Reference |
| TRPM2 | HEK293 cells (H2O2-induced Ca2+ signals) | 1.7 | [1][4][6] |
| TRPC6 | HEK293 cells (currents) | 2.3 | [1][4][6] |
| TRPM8 | HEK293 cells (menthol-induced Ca2+ signals) | 3.9 | [1][4][6] |
Note: The inhibitory activity of ACA on PLA2 is often reported as the concentration required for a certain percentage of inhibition rather than a specific IC50 value. For example, it has been shown to block the release of arachidonic acid when given at 50 µM.[2][7]
Experimental Protocols
General Protocol for PLA2 Inhibition Assay
This protocol is a general guideline and should be optimized for the specific PLA2 isozyme and substrate used.
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your PLA2 enzyme (e.g., Tris-HCl or HEPES based buffer) containing necessary co-factors like Ca2+.
-
Substrate Solution: Prepare the PLA2 substrate (e.g., a fluorescently labeled phospholipid) in the assay buffer. The substrate may require sonication or vortexing for proper dispersion.
-
ACA Stock Solution: Prepare a concentrated stock solution of ACA in DMSO (e.g., 10 mM).
-
Enzyme Solution: Prepare a working solution of the purified PLA2 enzyme in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired concentrations of ACA (or vehicle control, e.g., DMSO) to the wells. It is common to perform a serial dilution to generate a dose-response curve.
-
Add the PLA2 enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at the desired temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the ACA concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
General Protocol for TRP Channel Inhibition using Whole-Cell Patch-Clamp
This protocol is a general guideline for assessing the inhibitory effect of ACA on TRP channels expressed in a heterologous system (e.g., HEK293 cells).
-
Prepare Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.
-
Agonist Solution: Prepare a solution of the specific TRP channel agonist (e.g., menthol for TRPM8, ADP-ribose for TRPM2) in the external solution.
-
ACA Solution: Prepare solutions of ACA at various concentrations in the external solution containing the agonist.
-
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp recording from a cell expressing the target TRP channel.
-
Hold the cell at a constant membrane potential (e.g., -60 mV).
-
Establish a stable baseline current by perfusing the cell with the external solution.
-
Apply the agonist solution to activate the TRP channel and record the resulting inward current.
-
Once a stable agonist-induced current is achieved, co-apply the ACA-containing solution at different concentrations.
-
Record the inhibition of the agonist-induced current at each ACA concentration.
-
Wash out the ACA and agonist to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of the agonist alone and in the presence of each concentration of ACA.
-
Calculate the percentage of current inhibition for each ACA concentration relative to the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the ACA concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Phospholipase A2 (PLA2) signaling pathway and the inhibitory action of this compound (ACA).
Caption: TRPM2 channel activation pathway and the inhibitory action of this compound (ACA).
Caption: Experimental workflow for the characterization of this compound (ACA) as a dual PLA2/TRP channel inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(p-amylcinnamoyl) Anthranilic Acid | Phospholipase A2 | TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(p-amylcinnamoyl) Anthranilic Acid - Labchem Catalog [labchem.com.my]
- 8. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of (E/Z)-BML264
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of (E/Z)-BML264, also known as AG-1478.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound (AG-1478)?
A1: this compound (AG-1478) is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its primary on-target effect is the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways, including the Ras-ERK1/2 and PI3K-Akt pathways. This inhibition leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in cells that are dependent on EGFR signaling for proliferation and survival.
Q2: What are the known or suspected off-target effects of this compound (AG-1478)?
A2: While highly selective for EGFR, this compound (AG-1478) has been observed to have several off-target effects, which include:
-
Golgi Apparatus Disruption: It can induce a reversible disruption of the Golgi apparatus, similar to Brefeldin A, which is independent of its EGFR inhibitory activity. This is thought to occur through the inhibition of the cis-Golgi ARF GEF, GBF1.[4][5]
-
Cardiotoxicity and Hypomagnesemia: In preclinical animal models, administration of AG-1478 has been linked to the development of hypomagnesemia (low magnesium levels) and subsequent cardiac dysfunction, associated with increased oxidative stress.[6][7][8]
-
Neurite Outgrowth Promotion: Paradoxically, in the presence of central nervous system (CNS) myelin extracts that are typically inhibitory to axon growth, AG-1478 has been shown to promote neurite outgrowth. This effect is believed to be independent of EGFR and may be mediated by the release of neurotrophins and an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Antiviral Activity: The compound has demonstrated antiviral effects against Hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV), which is attributed to the inhibition of phosphatidylinositol 4-kinase IIIα (PI4KA).[1][9]
Q3: How can I differentiate between on-target EGFR inhibition and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are several strategies:
-
Use of Rescue Experiments: For suspected on-target effects, try to "rescue" the phenotype by activating signaling downstream of EGFR. For example, if BML-264 induces apoptosis, see if expressing a constitutively active form of Akt or MEK can prevent it.
-
Use of Structurally Unrelated EGFR Inhibitors: Compare the effects of BML-264 with other EGFR inhibitors that have different chemical scaffolds. If an observed effect is unique to BML-264, it is more likely to be an off-target effect.
-
EGFR Knockdown/Knockout Models: Utilize cell lines where EGFR has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). An effect that persists in the absence of EGFR is definitively an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of BML-264 to EGFR in a cellular context. A lack of target engagement at concentrations that produce a phenotype would suggest an off-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Cell Morphology Changes (e.g., vacuolization, dispersed Golgi markers) | Off-target effect on the Golgi apparatus. | 1. Perform immunofluorescence staining for Golgi markers (e.g., GM130, TGN46) to confirm Golgi dispersal. 2. Compare the effect with Brefeldin A as a positive control. 3. Test if the effect is reversible upon washout of BML-264. 4. Overexpress GBF1 to see if it rescues the phenotype.[5] |
| Cell Death in EGFR-Negative Cell Lines | Off-target cytotoxicity. | 1. Confirm the absence of EGFR expression in your cell line by Western blot or qPCR. 2. Perform a kinome-wide scan to identify other potential kinase targets of BML-264. 3. Investigate non-kinase off-targets, such as PI4KA. |
| Inconsistent Results in Animal Studies (e.g., unexpected toxicity) | Potential for in vivo off-target effects like cardiotoxicity or electrolyte imbalance. | 1. Monitor plasma magnesium levels in treated animals. 2. Perform echocardiography to assess cardiac function.[6][7] 3. Analyze markers of oxidative stress (e.g., plasma 8-isoprostane).[6] |
| Neuronal cells show unexpected axon growth on inhibitory substrates | Off-target effect on neurotrophin signaling. | 1. Measure the levels of neurotrophins (e.g., BDNF, NGF) in the culture supernatant. 2. Use neutralizing antibodies against neurotrophins or their receptors (Trk receptors) to see if the effect is blocked. 3. Measure intracellular cAMP levels. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound (AG-1478)
| Target | IC50 | Assay Type | Notes |
| EGFR | 3 nM | Cell-free | Highly potent inhibition.[1][2] |
| HER2/ErbB2 | >100 µM | Cell-free | Highly selective over HER2.[1] |
| PDGFR | >100 µM | Cell-free | Highly selective over PDGFR.[1] |
| PI4KA | - | Antiviral Assay | Implicated in antiviral activity.[1][9] |
Experimental Protocols
1. Kinome-Wide Selectivity Profiling
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology: A competitive binding assay is a common method.
-
Incubate a specific concentration of BML-264 (e.g., 1 µM) with a panel of purified, active kinases.
-
Add a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) that binds to the ATP pocket of most kinases.
-
Measure the displacement of the tracer by BML-264 using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
The percentage of tracer displacement is calculated for each kinase, indicating the binding affinity of BML-264.
-
For kinases showing significant inhibition, a dose-response curve can be generated to determine the dissociation constant (Kd).
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of BML-264 to EGFR within intact cells.
-
Methodology:
-
Culture cells to a suitable confluency.
-
Treat cells with BML-264 at various concentrations or a vehicle control for a specified duration.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble EGFR in the supernatant at each temperature point using Western blotting or ELISA.
-
Binding of BML-264 will stabilize EGFR, resulting in a shift of its melting curve to a higher temperature.
-
3. Assessing Golgi Apparatus Integrity
-
Objective: To determine if BML-264 disrupts the structure of the Golgi apparatus.
-
Methodology:
-
Grow cells on coverslips to an appropriate density.
-
Treat the cells with BML-264 (e.g., 1-10 µM), a vehicle control, and a positive control (e.g., Brefeldin A) for the desired time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against a Golgi resident protein (e.g., anti-GM130 or anti-TGN46).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the Golgi morphology using a fluorescence microscope. A dispersed, fragmented, or vesiculated pattern indicates Golgi disruption.
-
Visualizations
Caption: On-target effect of this compound on the EGFR signaling pathway.
Caption: Workflow for identifying off-target effects of this compound.
Caption: Proposed mechanism of Golgi disruption by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. BML-265 and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
(E/Z)-BML264 not producing expected results in my experiment
Technical Support Center: (E/Z)-BML264 (GW9662)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound, commonly known as BML-264 or GW9662. Our aim is to help you address common issues and ensure the success of your experiments.
A Note on Nomenclature: The compound BML-264 is chemically identified as 2-chloro-5-nitro-N-phenylbenzamide and is also widely known as GW9662. While the "(E/Z)" designation is not standard for this molecule, this guide pertains to the widely studied BML-264 (GW9662).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BML-264 (GW9662)?
A1: BML-264 (GW9662) is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] It acts by irreversibly binding to a cysteine residue within the ligand-binding domain of PPARγ, thus preventing its activation by agonists.[2] While highly selective for PPARγ, it exhibits some activity against PPARα and PPARδ at higher concentrations.[1][3]
Q2: What are the expected outcomes of using BML-264 (GW9662) in cell culture experiments?
A2: As a PPARγ antagonist, BML-264 (GW9662) is expected to block PPARγ-mediated signaling. Common applications and expected outcomes include:
-
Inhibition of Adipogenesis: It can inhibit the differentiation of preadipocytes into mature adipocytes, a process largely dependent on PPARγ activation.[1]
-
Reversal of PPARγ Agonist Effects: It can reverse the effects of PPARγ agonists like rosiglitazone. For instance, it can block the suppression of osteoclast formation induced by PPARγ ligands.[1]
-
Anti-proliferative Effects: It has been shown to inhibit the growth of various cancer cell lines, such as human breast cancer cells.[1][4]
Q3: Are there any known off-target or unexpected effects of BML-264 (GW9662)?
A3: Yes, some studies have reported effects of BML-264 (GW9662) that are independent of its PPARγ antagonism.[4][5] For example, it has been observed to inhibit cancer cell growth through mechanisms that are not related to PPARγ activation.[4] In some contexts, it has also been found to unexpectedly activate PPARδ-mediated signaling, leading to lipogenesis in macrophages.[5] These off-target effects are an important consideration when interpreting experimental results.
Q4: What are the recommended storage and handling conditions for BML-264 (GW9662)?
A4: For long-term storage, it is advisable to store the compound as a solid at -20°C.[2] Stock solutions, typically prepared in DMSO, can also be stored at -20°C for several months.[2] It is recommended to use freshly prepared dilutions for experiments to ensure stability and activity.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with BML-264 (GW9662).
Problem 1: No observable effect of BML-264 (GW9662) treatment.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | The effective concentration of BML-264 (GW9662) can vary significantly between cell types and experimental conditions. Verify the concentration used against published data for similar models. A concentration range of 1-10 µM is often effective for antagonizing PPARγ.[1] |
| Solubility Issues | BML-264 (GW9662) is insoluble in water but soluble in organic solvents like DMSO and ethanol.[2][3][6] Ensure that the compound is fully dissolved in the stock solution. Gentle warming at 37°C or sonication can aid dissolution.[2] When diluting into aqueous media, ensure the final solvent concentration is low and does not affect the cells. |
| Cell Line Insensitivity | The expression and activity of PPARγ can vary between cell lines. Confirm the expression of PPARγ in your cell model. Consider using a positive control (a known PPARγ agonist) to validate the responsiveness of your system. |
| Degradation of the Compound | Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh dilutions from a properly stored stock solution. |
Problem 2: Unexpected or contradictory results.
| Possible Cause | Suggested Solution |
| Off-Target Effects | As mentioned in the FAQs, BML-264 (GW9662) can have PPARγ-independent effects or may activate other PPAR subtypes like PPARδ.[4][5] To confirm that the observed effect is due to PPARγ antagonism, consider rescue experiments with a PPARγ agonist or using siRNA to knock down PPARγ expression. |
| Experimental Controls | Ensure that appropriate controls are included in your experiment. This should include a vehicle control (e.g., DMSO) at the same concentration used to dissolve BML-264 (GW9662). |
| Cell Culture Conditions | Factors such as cell density, passage number, and serum concentration in the media can influence cellular responses. Maintain consistent cell culture practices across experiments. |
Data Presentation
Table 1: Physicochemical and Biological Properties of BML-264 (GW9662)
| Property | Value | Reference |
| Molecular Weight | 276.68 g/mol | [2][3] |
| Formula | C₁₃H₉ClN₂O₃ | [2][3] |
| CAS Number | 22978-25-2 | [2][3] |
| Solubility | Insoluble in H₂O; ≥100 mM in DMSO; ≥25 mM in Ethanol | [2][3] |
| Storage | Store at -20°C (solid) or -20°C (in solution) | [2] |
Table 2: In Vitro Activity of BML-264 (GW9662)
| Target | IC₅₀ | Assay Conditions | Reference |
| PPARγ | 3.3 nM | Cell-free assay | [1] |
| PPARα | 32 nM | Cell-free assay | [1] |
| PPARδ | 2000 nM | Cell-free assay | [3] |
| Human Breast Cancer Cell Lines (MCF7, MDA-MB-468, MDA-MB-231) | 20-30 µM | Cell viability assay | [1][4] |
Experimental Protocols
General Protocol for Cell Treatment with BML-264 (GW9662)
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of BML-264 (GW9662) in sterile DMSO (e.g., 10-50 mM). Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (usually <0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing BML-264 (GW9662) or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as viability assays (e.g., MTT), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot).
Visualizations
Caption: PPARγ signaling pathway and its inhibition by BML-264 (GW9662).
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing In Vivo Bioavailability of (E/Z)-BML264
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of (E/Z)-BML264. Given the limited specific public data on this compound, this guide focuses on general strategies for improving the bioavailability of poorly soluble compounds, which are common hurdles in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of this compound in our animal models despite using a range of doses. What could be the primary reason?
A1: Low and variable efficacy in vivo, especially with compounds that show good in vitro potency, is often linked to poor bioavailability. This means that only a small and inconsistent fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect.[1] For lipophilic compounds, poor aqueous solubility is a primary contributor to low bioavailability.[2] Other factors can include extensive first-pass metabolism in the liver.[2][3] It is crucial to assess the physicochemical properties of this compound, such as its solubility and LogP, to select an appropriate formulation strategy.
Q2: What are the initial steps to troubleshoot the poor in vivo performance of this compound?
A2: A systematic approach is recommended. First, confirm the purity and stability of your compound stock. Second, evaluate the solubility of this compound in various pharmaceutically acceptable solvents and vehicles. Third, consider conducting a preliminary pharmacokinetic (PK) study to determine the concentration of the compound in plasma over time after administration. This will provide direct evidence of its absorption and bioavailability. Based on these findings, you can then select a suitable formulation strategy to improve its solubility and absorption.
Q3: What are some common formulation strategies to enhance the bioavailability of poorly water-soluble compounds like this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][5]
-
Co-solvents and Surfactants: Using a mixture of solvents (co-solvents) or adding surfactants can help to dissolve the compound in an aqueous environment.[4][6]
-
Lipid-Based Formulations: For lipophilic compounds, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption by utilizing the body's natural lipid absorption pathways.[2][3][6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and absorption.[5][8]
Troubleshooting Guide for In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High variability in animal response | Poor and variable drug absorption. | 1. Optimize Formulation: Switch to a more robust formulation. For a likely lipophilic compound, a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) is a good starting point.[6] 2. Control Food Intake: The presence of food can affect the absorption of lipophilic drugs. Standardize the feeding schedule of the animals.[7] 3. Refine Dosing Technique: Ensure accurate and consistent administration of the dose volume for each animal. |
| Lack of dose-dependent efficacy | Saturation of absorption mechanisms or precipitation of the drug at the administration site. | 1. Formulation Evaluation: The current formulation may not be able to maintain the drug in a dissolved state at higher concentrations. Consider formulations with higher solubilization capacity. 2. Dose Fractionation: Administering the total daily dose in two or three smaller doses might improve absorption. 3. PK Studies: Conduct a pharmacokinetic study at different dose levels to understand the dose-exposure relationship. |
| No detectable compound in plasma | Very low bioavailability or rapid metabolism/clearance. | 1. Increase Formulation Strength: Use a formulation that can dissolve a higher concentration of the compound. 2. Change Route of Administration: If oral bioavailability is the issue, consider an alternative route like intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to confirm compound activity in vivo. 3. Include Metabolic Inhibitors: If rapid metabolism is suspected, co-administration with a general metabolic inhibitor (use with caution and proper ethical approval) can help in preliminary studies to diagnose the issue. |
| Precipitation of compound in formulation upon storage | The formulation is not stable. | 1. Re-evaluate Vehicle Components: The chosen excipients may not be optimal for the compound. Screen a wider range of solvents, co-solvents, and surfactants. 2. Prepare Fresh Formulations: For early-stage studies, it is advisable to prepare the formulation fresh before each administration. 3. Conduct Stability Studies: Perform short-term stability tests of the formulation at different temperatures. |
Experimental Protocols
Protocol 1: Screening for an Optimal Vehicle for Oral Formulation
-
Objective: To identify a suitable vehicle that can solubilize this compound for in vivo oral administration.
-
Materials: this compound, a selection of pharmaceutically acceptable vehicles (e.g., PEG 400, Propylene Glycol, Cremophor EL, Tween 80, Solutol HS 15, various oils like corn oil or sesame oil), vortex mixer, centrifuge.
-
Method:
-
Prepare saturated solutions of this compound in each test vehicle. Add an excess amount of the compound to a known volume of the vehicle.
-
Vortex the mixtures vigorously for 2 minutes and then shake at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Select the vehicle or combination of vehicles that provides the desired solubility and is well-tolerated in the chosen animal model.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To prepare a SEDDS formulation to improve the oral bioavailability of this compound.
-
Materials: this compound, an oil phase (e.g., Labrafac™ PG), a surfactant (e.g., Cremophor® EL or Tween® 80), a co-surfactant/co-solvent (e.g., Transcutol® HP or PEG 400), glass vials, magnetic stirrer.
-
Method:
-
Based on preliminary solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of the oil, surfactant, and co-surfactant. For example, start with ratios like 30:40:30 (oil:surfactant:co-surfactant).
-
Weigh the required amounts of each component into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (if necessary, and if the compound is heat-stable) and stir using a magnetic stirrer until a clear, homogenous solution is obtained.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.
-
Visualizations
Experimental Workflow for Improving Bioavailability
Caption: Workflow for troubleshooting and improving the in vivo bioavailability of a research compound.
Hypothetical Signaling Pathway Inhibition by BML264
Assuming BML264 acts as a kinase inhibitor, a common mechanism for oncology drug candidates.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a receptor tyrosine kinase inhibitor.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. symmetric.events [symmetric.events]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate negative control for (E/Z)-BML264
Welcome to the technical support center for (E/Z)-BML264. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, often referred to as ML264, is a potent small-molecule inhibitor of Krüppel-like factor 5 (KLF5)[1]. KLF5 is a transcription factor that plays a crucial role in cell proliferation, and its overexpression has been observed in various cancers, including osteosarcoma and colorectal cancer[1][2]. ML264 exerts its anti-proliferative effects by inhibiting the expression of KLF5 and its transcriptional activator, early growth response gene 1 (EGR1)[1].
Furthermore, ML264 has been shown to inhibit the JAK2/STAT3 and Wnt/β-catenin signaling pathways, which are downstream of KLF5[1]. This inhibition leads to cell cycle arrest at the G0/G1 phase and a reduction in cell migration and invasion[1].
Q2: Why is selecting an appropriate negative control for this compound crucial for my experiments?
Using a negative control is essential to ensure that the observed biological effects are specifically due to the inhibition of the intended target (KLF5) by this compound and not due to off-target effects or the compound's chemical scaffold. An ideal negative control is a molecule that is structurally very similar to the active compound but is inactive against the target. This helps to differentiate target-specific effects from non-specific or confounding results.
Q3: I cannot find a commercially available, validated negative control for this compound. What should I do?
If the specific activity of the E and Z isomers is not known, or if a separated isomer is not obtainable, an alternative approach is to use a structurally similar analog that is predicted to be inactive. This often involves a minor chemical modification that disrupts the key interactions with the target protein.
Troubleshooting Guide: Selecting and Validating a Negative Control
This guide provides a step-by-step process for selecting and validating a negative control for your experiments with this compound.
Step 1: Candidate Selection
Strategy 1: Utilize the Inactive Stereoisomer
The presence of a double bond in the acrylamide moiety of BML264 suggests the existence of E and Z isomers. Often, only one of these isomers is responsible for the biological activity.
-
Action: If your sample of this compound is a mixture of isomers, attempt to separate them using chiral chromatography. If you can obtain the individual E and Z isomers, test each for its inhibitory activity against KLF5. The isomer with significantly lower or no activity can be used as the negative control.
Strategy 2: Procure a Structurally Similar but Inactive Analog
If isomer separation is not feasible, identify a close structural analog of BML264 that is predicted to be inactive. A common approach is to modify a functional group crucial for target binding. For acrylamide-based inhibitors, modifying the double bond (e.g., by reduction to a single bond) can often abolish activity.
-
Action: Search for commercially available analogs of BML264 with a saturated carbon-carbon bond in the acrylamide linker. This modification would likely prevent the covalent interaction that is often characteristic of this class of inhibitors, rendering the compound inactive against its target.
Step 2: In Vitro Validation of the Negative Control Candidate
Once a candidate negative control is selected, it is crucial to experimentally validate its lack of activity against the primary target, KLF5.
Experimental Protocol: KLF5 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the candidate negative control against KLF5 and compare it to that of this compound.
-
Methodology:
-
Utilize a cell-based reporter assay where the expression of a reporter gene (e.g., luciferase) is driven by a KLF5-responsive promoter.
-
Culture cells (e.g., DLD-1 human colorectal adenocarcinoma cells, which have high KLF5 expression) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound and the candidate negative control (e.g., 0.1 nM to 100 µM).
-
After an appropriate incubation period (e.g., 24-48 hours), measure the reporter gene activity.
-
Calculate the IC50 values for both compounds.
-
Expected Results:
An ideal negative control should have an IC50 value that is at least 100-fold higher than that of this compound, indicating significantly reduced or no activity against KLF5.
| Compound | IC50 (KLF5 Inhibition) |
| This compound | ~29 nM |
| Candidate Negative Control | > 10 µM |
Step 3: Cellular Phenotype Validation
The final step is to confirm that the negative control does not produce the same cellular phenotype as this compound at the effective concentration of the active compound.
Experimental Protocol: Cell Proliferation Assay
-
Objective: To assess the effect of the candidate negative control on the proliferation of a KLF5-dependent cancer cell line.
-
Methodology:
-
Seed a KLF5-expressing cancer cell line (e.g., 143B or U2OS osteosarcoma cells) in 96-well plates.
-
Treat the cells with this compound at its effective concentration (e.g., 10 µM) and the candidate negative control at the same concentration. Include a vehicle control (e.g., DMSO).
-
After 24, 48, and 72 hours, assess cell viability using a suitable method (e.g., MTS assay or cell counting).
-
Expected Results:
This compound should significantly inhibit cell proliferation, while the candidate negative control should have no significant effect compared to the vehicle control.
| Treatment (10 µM) | Cell Viability (% of Vehicle Control) at 72h |
| This compound | ~40% |
| Candidate Negative Control | ~95% |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and the experimental workflow for negative control validation.
Caption: Signaling pathway of this compound.
Caption: Workflow for negative control validation.
References
Technical Support Center: Managing Batch-to-Batch Variability of (E/Z)-Isomeric Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with compounds exhibiting E/Z isomerism, exemplified by the placeholder (E/Z)-CompoundX.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of what is supposed to be the same compound. What could be the cause?
A1: A primary suspect for inconsistent results with compounds capable of geometric isomerism is batch-to-batch variability in the ratio of the E (entgegen) and Z (zusammen) isomers.[1][2][3] These isomers, while having the same chemical formula and connectivity, can possess different three-dimensional structures. This structural difference can lead to variations in their physicochemical properties, such as solubility and crystallinity, and more importantly, their biological activity.[1][2][4] Different batches may have undergone slightly different synthesis or purification processes, leading to a different E/Z ratio and, consequently, variable experimental outcomes.
Q2: How can we confirm if the E/Z isomer ratio is the source of our experimental variability?
A2: A systematic approach is necessary to pinpoint the E/Z isomer ratio as the cause of variability. This involves a combination of analytical chemistry and careful experimental design. We recommend the following steps:
-
Analytical Characterization: Analyze each batch using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise E/Z isomer ratio.
-
Isomer Separation (if feasible): If possible, separate the E and Z isomers from a single batch.
-
Activity Testing of Pure Isomers: Test the biological activity of the purified E and Z isomers and a series of defined mixtures of the two. This will establish the relative activity of each isomer.
-
Correlation Analysis: Correlate the observed biological activity of each batch with its determined E/Z ratio. A strong correlation is compelling evidence that the isomer ratio is the root cause of the variability.
Q3: What analytical methods are recommended for determining the E/Z isomer ratio?
A3: Several analytical techniques can be employed to quantify the E/Z isomer ratio. The choice of method will depend on the specific properties of your compound and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for separating and quantifying isomers.[5][6][7] Different isomers will likely have different retention times on an appropriate column. UV-Vis detection is commonly used, and the peak area of each isomer can be used to determine their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for isomer identification and quantification. Protons in the vicinity of the double bond will have distinct chemical shifts and coupling constants for the E and Z isomers. Integration of the corresponding signals allows for the determination of the isomer ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can separate the isomers, and MS can confirm their identity.
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique can separate isomers based on their different shapes and sizes in the gas phase.[8]
Q4: Our supplier provides a certificate of analysis (CoA), but we still see variability. Why might this be?
A4: While a CoA provides valuable information, it may not always capture the full picture regarding isomeric purity. Here are a few possibilities:
-
Incomplete Analysis: The CoA may report an overall purity value that does not differentiate between the E and Z isomers.
-
Isomerization During Storage: The compound may be susceptible to isomerization under certain storage conditions (e.g., exposure to light or heat). The E/Z ratio at the time of use could be different from what it was at the time of analysis by the supplier.
-
Different Analytical Methods: Your in-house analytical method may be more sensitive for isomer separation than the one used by the supplier.
It is always good practice to perform in-house quality control on incoming batches of critical reagents.
Q5: What can we do to mitigate the impact of E/Z isomer variability on our research?
A5: Managing E/Z isomer variability is crucial for ensuring the reproducibility and reliability of your experimental data. Here are several strategies:
-
Source a Single, Large Batch: For a given set of experiments, try to use a single, well-characterized batch of the compound.
-
Establish a "Golden Batch": If you find a batch that gives the desired activity, characterize its E/Z ratio thoroughly and use this as a reference standard for qualifying future batches.
-
Isomerically Pure Compounds: If possible, synthesize or purchase the pure E or Z isomer to eliminate variability.
-
Pre-screen Batches: Before use in extensive or expensive experiments, screen new batches with a simple, rapid bioassay to confirm consistent activity.
-
Adjust Concentration Based on Active Isomer: If one isomer is significantly more active than the other, you can adjust the concentration of new batches to deliver a consistent concentration of the active isomer.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Bioassay Results
This guide provides a step-by-step workflow for troubleshooting inconsistent results that may be due to E/Z isomer variability.
Caption: Workflow for troubleshooting inconsistent bioassay results.
Guide 2: Qualifying a New Batch of (E/Z)-CompoundX
This guide outlines the process for qualifying a new batch of your compound against an established reference standard.
Caption: Process for qualifying a new compound batch.
Data Presentation
Table 1: Example of Batch-to-Batch Variability Data
| Batch ID | Purity (Overall, %) | E/Z Isomer Ratio | Apparent EC50 (µM) |
| Batch A | 99.2 | 85:15 | 1.2 |
| Batch B | 99.5 | 60:40 | 2.5 |
| Batch C | 98.9 | 95:5 | 0.8 |
| Reference | 99.4 | 90:10 | 1.0 |
Table 2: Biological Activity of Pure Isomers and Mixtures
| Sample | E/Z Isomer Ratio | EC50 (µM) |
| Pure E-Isomer | 100:0 | 0.7 |
| Pure Z-Isomer | 0:100 | 15.2 |
| Mixture 1 | 75:25 | 1.5 |
| Mixture 2 | 50:50 | 3.1 |
Experimental Protocols
Protocol 1: Determination of E/Z Isomer Ratio by HPLC
This protocol provides a general method for separating and quantifying E/Z isomers. Note: This is a template and must be optimized for your specific compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). The exact composition should be optimized to achieve baseline separation of the isomer peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector set to the λmax of the compound.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 10 µL.
-
Quantification: The ratio of the isomers is calculated from the peak areas of the corresponding signals in the chromatogram.
-
% E-isomer = (Area_E / (Area_E + Area_Z)) * 100
-
% Z-isomer = (Area_Z / (Area_E + Area_Z)) * 100
-
Protocol 2: In Vitro Bioassay for Functional Characterization
This protocol describes a general cell-based assay to determine the potency (e.g., EC50) of different batches or pure isomers.
-
Cell Seeding: Plate a suitable cell line in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each batch or purified isomer in DMSO. Perform a serial dilution in cell culture medium to obtain a range of final concentrations (e.g., from 100 µM to 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a time period relevant to the biological readout (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay to measure the desired biological endpoint (e.g., cell viability using MTT or CellTiter-Glo®, reporter gene expression, or biomarker levels using ELISA).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each sample.
Signaling Pathway Visualization
The differential activity of E and Z isomers can be conceptualized by their varying affinities for a target receptor, leading to different downstream signaling outcomes.
Caption: Differential signaling by E and Z isomers.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Application of E/Z-Isomerization Technology for Enhancing Processing Efficiency, Health-Promoting Effects, and Usability of Carotenoids: A Review and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biocompare.com [biocompare.com]
Validation & Comparative
Validating the On-Target Effects of (E/Z)-BML264 using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of (E/Z)-BML264, a known agonist of the TREK-1 potassium channel. We will delve into the use of CRISPR/Cas9 as a gold-standard for target validation and compare its performance with alternative approaches, supported by detailed experimental protocols and data presentation.
Introduction to this compound and TREK-1
This compound is a chemical probe identified as an agonist of the TWIK-related potassium channel-1 (TREK-1). TREK-1, encoded by the KCNK2 gene, is a two-pore domain potassium (K2P) channel that plays a crucial role in regulating cellular excitability and maintaining the resting membrane potential in various tissues, particularly in the nervous system.[1][2][3] Activation of TREK-1 leads to an efflux of potassium ions, hyperpolarizing the cell membrane and thereby reducing neuronal excitability.[4] This channel is implicated in a range of physiological and pathological processes, including neuroprotection, pain perception, and anesthesia.[2][3][5]
Given the therapeutic potential of modulating TREK-1 activity, it is imperative to rigorously validate that the observed effects of compounds like this compound are indeed mediated through their intended target. This guide focuses on the application of CRISPR/Cas9 technology for this purpose.
CRISPR/Cas9-Mediated Target Validation of this compound
The core principle of using CRISPR/Cas9 for on-target validation is to specifically disrupt the gene encoding the putative target protein and then assess whether the compound of interest still elicits its biological effect. If the effect is abolished or significantly reduced in the knockout cells, it provides strong evidence that the compound acts on-target.
Signaling Pathway of TREK-1 Activation
The following diagram illustrates the general mechanism of TREK-1 channel activation, leading to neuronal hyperpolarization. This compound, as an agonist, directly promotes the open conformation of the TREK-1 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
Efficacy Showdown: (E)-ML264 Dominates as the Bioactive Isomer in KLF5 Inhibition
A comprehensive analysis of the geometric isomers of the potent anti-cancer agent ML264 reveals the unambiguous superiority of the (E)-isomer in inhibiting Krüppel-like Factor 5 (KLF5), a key transcription factor in colorectal cancer. While extensive research and data highlight the significant efficacy of (E)-ML264, a conspicuous absence of information on the (Z)-isomer strongly suggests its lack of meaningful biological activity.
This guide provides a detailed comparison of the E and Z isomers of ML264 (initially misidentified as BML264), presenting the available experimental data for the active (E)-isomer and discussing the inferred properties of the (Z)-isomer based on chemical principles and the focus of the existing scientific literature.
Unraveling the Stereochemistry of ML264
ML264, with the chemical name (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide, possesses a critical carbon-carbon double bond within its acrylamide moiety. This structural feature gives rise to two distinct geometric isomers: (E) and (Z).
The SMILES string for ML264 is CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=Cc1cccc(Cl)c1. The C=C portion of the string indicates the double bond responsible for the isomerism. The spatial arrangement of the substituents around this double bond dictates whether the isomer is designated as E (entgegen, German for "opposite") or Z (zusammen, German for "together"). In the case of ML264, the publically available data and synthesis routes exclusively refer to the (E)-isomer, indicating that the higher priority groups are on opposite sides of the double bond.
Comparative Efficacy: A Tale of One Isomer
All available scientific literature and probe reports from the National Institutes of Health (NIH) focus exclusively on the synthesis and biological evaluation of (E)-ML264 .[1] This singular focus strongly implies that the (E)-isomer is the biologically active form of the molecule, while the (Z)-isomer is likely inactive or possesses significantly lower potency. This is a common phenomenon in pharmacology, where stereochemistry plays a pivotal role in the interaction between a drug and its biological target.
The acrylamide group in ML264 is a Michael acceptor, which typically forms a covalent bond with a cysteine residue in the target protein. The specific geometry of the (E)-isomer is likely crucial for positioning the molecule correctly within the binding site of KLF5 to facilitate this covalent interaction. The (Z)-isomer, with a different spatial arrangement, would likely be unable to achieve the necessary orientation for effective binding and covalent modification.
Quantitative Data for (E)-ML264
The following table summarizes the potent in vitro activity of (E)-ML264 against various colorectal cancer cell lines.
| Cell Line | Description | IC₅₀ (nM) |
| DLD-1 | Human colorectal adenocarcinoma | 29[1] |
| HCT116 | Human colorectal carcinoma | 560[1] |
| HT29 | Human colorectal adenocarcinoma | 130[1] |
| SW620 | Human colorectal adenocarcinoma | 430[1] |
| DLD-1/pGL4.18[hKLF5p] | Luciferase reporter assay for KLF5 promoter activity | 81[1] |
| IEC-6 | Rat intestinal epithelial cells (Control) | >50,000[1] |
Table 1: In Vitro Efficacy of (E)-ML264 in Colorectal Cancer Cell Lines
The data clearly demonstrates the high potency of (E)-ML264 in inhibiting the proliferation of KLF5-expressing cancer cells, with IC₅₀ values in the nanomolar range. Importantly, it shows high selectivity, with minimal effect on the non-cancerous IEC-6 cell line.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of (E)-ML264.
Cell Proliferation Assay
Objective: To determine the concentration of (E)-ML264 that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Colorectal cancer cell lines (DLD-1, HCT116, HT29, SW620) and the control cell line (IEC-6) were seeded in 96-well plates at an appropriate density.
-
After 24 hours, the cells were treated with a serial dilution of (E)-ML264 or vehicle (DMSO) control.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence was measured using a plate reader.
-
The data was normalized to the vehicle-treated controls, and the IC₅₀ values were calculated using a non-linear regression analysis.
KLF5 Promoter Luciferase Reporter Assay
Objective: To measure the direct inhibitory effect of (E)-ML264 on the transcriptional activity of the KLF5 promoter.
Methodology:
-
DLD-1 cells were stably transfected with a pGL4.18 vector containing the human KLF5 promoter driving the expression of the luciferase gene.
-
These reporter cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of (E)-ML264.
-
Following a 24-hour incubation period, the luciferase activity was measured using a luciferase assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to KLF5 promoter activity, was quantified.
-
IC₅₀ values were determined by plotting the percentage of inhibition against the log concentration of (E)-ML264.[1]
Signaling Pathway and Mechanism of Action
(E)-ML264 exerts its anti-cancer effects by downregulating the expression of KLF5. KLF5 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and tumorigenesis. The proposed mechanism of action involves the covalent modification of a cysteine residue within KLF5 by the acrylamide "warhead" of (E)-ML264.
Caption: Inhibition of KLF5-mediated cell proliferation by (E)-ML264.
Experimental Workflow
The discovery and validation of (E)-ML264 as a potent KLF5 inhibitor followed a systematic experimental workflow.
Caption: Workflow for the development of (E)-ML264.
Conclusion
References
(E/Z)-BML264 Versus Vehicle Control: A Comparative Guide for In Vitro Th17 Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental use of (E/Z)-BML264, a potent RORγt inverse agonist, against a standard vehicle control in the context of in vitro T helper 17 (Th17) cell differentiation. The objective is to offer a clear framework for designing and interpreting experiments aimed at evaluating the efficacy of RORγt inhibitors in modulating IL-17A secretion.
Introduction to this compound and RORγt Inhibition
This compound is a small molecule inhibitor that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor essential for the differentiation of pro-inflammatory Th17 cells and the subsequent production of interleukin-17A (IL-17A).[1][2] IL-17A is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4][5][6] By binding to RORγt, BML264 represses the transcriptional activity of the receptor, leading to a reduction in Th17 cell differentiation and a significant decrease in IL-17A secretion.[1][7]
In any in vitro study involving small molecule inhibitors, a vehicle control is paramount. The vehicle is the solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO) for compounds with poor aqueous solubility. The vehicle control group is treated with the same concentration of the vehicle as the compound-treated group to ensure that any observed effects are due to the compound itself and not the solvent. It is crucial to maintain a low final concentration of the vehicle (typically ≤0.1% v/v) to minimize any potential off-target cellular effects.
Quantitative Data Summary
The following table presents illustrative data from a representative in vitro Th17 differentiation assay comparing the effects of this compound to a vehicle control (0.1% DMSO). This data is based on the expected high potency of RORγt inverse agonists in inhibiting IL-17A production.
| Treatment Group | Concentration | IL-17A Concentration (pg/mL) | % Inhibition of IL-17A Secretion | Cell Viability (%) |
| Untreated Control | - | 1500 ± 120 | - | 100 |
| Vehicle Control | 0.1% DMSO | 1480 ± 150 | 1.3 | 98 ± 2 |
| This compound | 10 nM | 1050 ± 90 | 29.1 | 97 ± 3 |
| This compound | 100 nM | 450 ± 50 | 70.0 | 96 ± 4 |
| This compound | 1 µM | 150 ± 30 | 90.0 | 95 ± 5 |
Data are represented as mean ± standard deviation from a hypothetical experiment performed in triplicate.
Experimental Protocols
In Vitro Th17 Cell Differentiation
Objective: To differentiate naive CD4+ T cells into Th17 cells and assess the inhibitory effect of this compound on IL-17A production.
Materials:
-
Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells or mouse splenocytes)
-
Th17 differentiation medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23)[8]
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
96-well cell culture plates
Procedure:
-
Isolate naive CD4+ T cells using standard immunomagnetic separation techniques.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the pre-coated plate.
-
Add soluble anti-CD28 antibody to the culture.
-
Add the Th17 polarizing cytokine cocktail to the wells.
-
Prepare serial dilutions of this compound in Th17 differentiation medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.[9][10]
IL-17A Quantification by ELISA
Objective: To measure the concentration of IL-17A in the cell culture supernatants.
Materials:
-
Human or Mouse IL-17A ELISA Kit
-
Cell culture supernatants from the Th17 differentiation assay
-
Microplate reader
Procedure:
-
After the incubation period, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatants from each well.
-
Perform the IL-17A ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IL-17A in each sample based on the standard curve.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
After collecting the supernatants for the ELISA, perform a cell viability assay on the remaining cells in the 96-well plate.
-
Follow the manufacturer's protocol for the chosen viability reagent.
-
Measure the absorbance or luminescence to determine the relative number of viable cells in each well.
Visualizations
Caption: RORγt signaling pathway in Th17 differentiation and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound's effect on Th17 differentiation.
Caption: Logical framework for comparing this compound to a vehicle control.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 and IL-17-producing cells in protection versus pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IL-17 family in diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. ptglab.com [ptglab.com]
Cross-Validation of (E/Z)-BML264 Findings with Published Literature: A Comparative Guide
(E/Z)-BML264 , also known as N-(p-amylcinnamoyl)anthranilic acid (ACA), is a versatile small molecule recognized for its broad-spectrum inhibitory effects on several key cellular signaling components. This guide provides a comprehensive comparison of this compound's performance with other established modulators of its primary targets: Phospholipase A2 (PLA2), Transient Receptor Potential (TRP) channels, and Calcium-activated Chloride Channels (CaCCs). Additionally, the specific agonistic activity of the (E)-isomer on the TREK-1 potassium channel is examined. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate further investigation and cross-validation of findings.
Comparative Efficacy of this compound and Alternative Compounds
To provide a clear quantitative comparison, the following tables summarize the potency of this compound and other relevant compounds against its key molecular targets. The data presented is collated from various published studies.
Table 1: Inhibition of Phospholipase A2 (PLA2)
| Compound | Target Isoform(s) | IC50 | Reference Compound(s) | IC50 |
| This compound (ACA) | Broad Spectrum sPLA2 & cPLA2 | Not specified in reviewed literature | Varespladib (sPLA2) | 9-13 nM |
| Arachidonyl trifluoromethyl ketone (cPLA2α) | 500 nM | |||
| Minocycline (pancreatic & non-pancreatic PLA2) | 36 µM |
Table 2: Blockade of Transient Receptor Potential (TRP) Channels
| Compound | Target Channel(s) | IC50 | Reference Compound(s) | IC50 |
| This compound (ACA) | TRPC6, TRPM2, TRPM8 | Not specified in reviewed literature | LY3526318 (TRPA1) | 5-6 µM |
| HC-067047 (TRPV4) | 17-133 nM | |||
| Capsazepine (TRPV1) | 562 nM |
Table 3: Inhibition of Calcium-Activated Chloride Channels (CaCCs)
| Compound | Target Channel(s) | IC50 | Reference Compound(s) | IC50 |
| This compound (ACA) | TMEM16A (Anoctamin-1) | Not specified in reviewed literature | T16Ainh-A01 | ~1 µM |
| Honokiol | 6.60 µM | |||
| DIDS | 210 µM |
Table 4: Agonism of TREK-1 Potassium Channel
| Compound | Target Channel | EC50 | Reference Compound(s) | EC50 |
| (E)-BML264 | TREK-1 | Not specified in reviewed literature | BL-1249 | ~1.5 µM |
| Riluzole | Not specified | |||
| Chloroform | 0.2-1.6 mM |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to enable replication and validation of findings.
Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)
This protocol outlines a common method for determining PLA2 activity by titrating the fatty acids produced from phospholipid hydrolysis.
Materials:
-
L-α-phosphatidylcholine (Lecithin)
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl2)
-
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.02 N)
-
PLA2 enzyme solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
pH meter or automatic titrator
-
Stir plate and stir bar
-
Water bath or incubator at 25°C
Procedure:
-
Substrate Preparation: Prepare a lecithin emulsion (e.g., 2% w/v) in a buffer containing NaCl and CaCl2. The pH of the emulsion should be adjusted to 8.9.
-
Blank Rate Determination: In a reaction vessel maintained at 25°C, add a defined volume of the lecithin emulsion. Monitor the pH and titrate with the standardized NaOH solution to maintain a constant pH of 8.9. Record the volume of NaOH added over a set period (e.g., 5 minutes) to determine the spontaneous hydrolysis rate (blank rate).
-
Enzyme Activity Measurement: To the same reaction vessel, add a known amount of the PLA2 enzyme solution. Continue to titrate with NaOH to maintain the pH at 8.9. Record the volume of NaOH added over time to determine the enzymatic reaction rate.
-
Inhibition Assay: Repeat the enzyme activity measurement in the presence of various concentrations of the test compound.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of NaOH consumption in the presence of the inhibitor to the rate in its absence, after correcting for the blank rate. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Ion Channel Activity Measurement (Whole-Cell Patch-Clamp Electrophysiology)
This protocol describes the whole-cell patch-clamp technique, a gold-standard method for studying the effects of compounds on ion channel function.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells transfected with TRPC6, TMEM16A, or TREK-1)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Extracellular (bath) solution containing physiological salt concentrations.
-
Intracellular (pipette) solution with appropriate ions and buffering agents. For CaCCs, the intracellular solution should contain a defined concentration of free Ca2+.
-
Test compound (e.g., this compound) and reference compounds.
-
Agonists or activators specific to the target channel (e.g., a G-protein coupled receptor agonist for TRPC6, intracellular Ca2+ for TMEM16A, or mechanical stretch/chemical activators for TREK-1).
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips at an appropriate density for recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit ion channel currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound or reference compounds at various concentrations.
-
Data Analysis: Measure the amplitude of the elicited currents before, during, and after compound application. For inhibitors, calculate the percentage of current block to determine the IC50. For agonists, measure the increase in current to determine the EC50.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
A Comparative Guide to the Reproducibility of Experiments Utilizing the KLF5 Inhibitor ML264
Performance of ML264: A Quantitative Overview
ML264 is a potent small-molecule inhibitor of KLF5 expression, demonstrating significant anti-proliferative effects in various cancer cell lines, particularly in colorectal cancer.[1][2][3][4] Its efficacy is attributed to the inhibition of key oncogenic signaling pathways. The following tables summarize the quantitative data reported in preclinical studies.
Table 1: In Vitro Efficacy of ML264 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 29 | Cell Proliferation | [2][4][5] |
| HCT116 | Colorectal Carcinoma | 560 | Cell Proliferation | [2][5] |
| HT29 | Colorectal Adenocarcinoma | 130 | Cell Proliferation | [2][5] |
| SW620 | Colorectal Adenocarcinoma | 430 | Cell Proliferation | [2][5] |
| DLD-1 | Colorectal Adenocarcinoma | 81 | Luciferase Assay | [2][5] |
Note: The IC50 values represent the concentration of ML264 required to inhibit 50% of the measured activity. Lower values indicate higher potency. It is important to note that ML264 shows significantly less cytotoxicity in non-cancerous cell lines, such as the rat intestinal epithelial cell line IEC-6 (IC50 > 50 µM).[2][5]
Table 2: In Vivo Efficacy of ML264 in a Xenograft Mouse Model
| Cell Line | Treatment Regimen | Outcome | Reference |
| DLD-1 | 10 mg/kg, twice daily (intraperitoneal) | Significant reduction in tumor growth | [1] |
| DLD-1 | 25 mg/kg, twice daily (intraperitoneal) | Significant reduction in tumor growth | [1] |
Alternatives to ML264
Direct comparative studies with alternative KLF5 inhibitors are limited. However, one notable derivative of ML264 is YD277, which has shown similar anti-proliferative effects in triple-negative breast cancer cells. For researchers investigating the downstream effects of KLF5 inhibition, other potential alternatives could include compounds that target the JAK2/STAT3 or WNT/β-catenin pathways directly. The selection of an alternative would depend on the specific research question and the desired point of intervention within these signaling cascades.
Experimental Protocols
To ensure the reproducibility of experiments involving ML264, adherence to detailed and standardized protocols is crucial. Below are methodologies for key experiments cited in the literature.
In Vitro Cell Proliferation Assay
Objective: To determine the effect of ML264 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DLD-1, HCT116)
-
ML264 (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ML264 in complete culture medium. A vehicle control (DMSO) should be included.
-
Replace the existing medium with the medium containing different concentrations of ML264 or vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1]
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of ML264.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., DLD-1)
-
ML264 (formulated for injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer ML264 or vehicle control intraperitoneally at the desired dosage and frequency (e.g., 10 mg/kg, twice daily).[1]
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[1]
Signaling Pathways and Experimental Workflows
ML264 exerts its anti-cancer effects by inhibiting KLF5, which in turn modulates the JAK2/STAT3 and WNT/β-catenin signaling pathways.
Experimental workflow for evaluating ML264 efficacy.
The following diagrams illustrate the signaling pathways affected by ML264.
Inhibition of the JAK2/STAT3 signaling pathway by ML264.
Modulation of the WNT/β-catenin signaling pathway by ML264.
Conclusion
ML264 is a potent and selective inhibitor of KLF5 with demonstrated efficacy in preclinical cancer models. While direct studies on the reproducibility of ML264 experiments are lacking, the available data on its performance and the detailed experimental protocols provide a solid foundation for researchers. To ensure the robustness and reproducibility of findings, it is essential to meticulously follow standardized procedures, including the use of appropriate controls and rigorous data analysis. Future research should focus on direct comparisons with other KLF5 inhibitors and formal reproducibility studies to further validate the utility of ML264 as a valuable tool in cancer research and drug development.
References
- 1. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking (E/Z)-ML264: A Comparative Analysis Against Standard Reference Compounds in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the KLF5 Inhibitor (E/Z)-ML264 with the Next-Generation Analogue SR18662 and the Standard Chemotherapeutic Agent Doxorubicin.
This guide provides a comprehensive performance comparison of (E/Z)-ML264, a potent inhibitor of Krüppel-like factor 5 (KLF5), against SR18662, a more recent and potent analogue, and Doxorubicin, a widely used chemotherapeutic drug. The data presented herein is intended to assist researchers in selecting the appropriate compound for their studies in colorectal cancer and other KLF5-driven malignancies.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The anti-proliferative activities of ML264, SR18662, and Doxorubicin were evaluated across various human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth or viability, are summarized in the table below.
| Compound | Target/Mechanism | Cell Line | IC50 (nM) | Citation |
| ML264 | KLF5 Expression Inhibitor | DLD-1 | 29 | [1][2] |
| HCT116 | 560 | [1] | ||
| HT29 | 130 | [1] | ||
| SW620 | 430 | [1] | ||
| SR18662 | KLF5 Expression Inhibitor | DLD-1 (KLF5 Promoter Activity) | 4.4 | [3][4] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | LS180 | 5,000 (24h) | [5] |
| HT-29 | 324 | [6] | ||
| SKCO1 | 28.5 | [6] | ||
| WiDr | 130 (as Oxaliplatin) | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, assay types (cell viability vs. promoter activity), and incubation times across different studies.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Cell Viability and Proliferation Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116, HT29, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
(E/Z)-ML264, SR18662, Doxorubicin (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Addition of MTT/MTS Reagent: After the incubation period, add 10-20 µL of MTT or MTS reagent to each well.[2]
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. If using MTS, this step is not necessary as the product is soluble in the culture medium.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Mandatory Visualizations
KLF5 Signaling Pathway in Colorectal Cancer
Caption: Simplified KLF5 signaling pathway in colorectal cancer.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining IC50 values.
References
- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bispecific antibody targeting of doxorubicin to carcinoembryonic antigen-expressing colon cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for (E/Z)-BML264
A comprehensive guide for researchers on the safe handling and disposal of the novel small molecule inhibitor (E/Z)-BML264, ensuring laboratory safety and regulatory compliance.
The responsible disposal of laboratory chemicals is a cornerstone of safe and ethical scientific research. For novel compounds such as this compound, a specific Safety Data Sheet (SDS) may not always be readily available. In such instances, researchers must adhere to a robust set of best practices for chemical waste management, treating the substance with a high degree of caution until its toxicological properties are fully characterized. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, drawing upon established protocols for handling bioactive small molecules.
Core Principles of Chemical Waste Disposal
The disposal of any research chemical, including this compound, should be governed by the principles of the hazardous waste management hierarchy, which prioritizes pollution prevention and source reduction. When disposal is necessary, it must be conducted in a manner that minimizes risks to human health and the environment.
Key tenets of this process include:
-
Waste Identification and Classification: In the absence of specific data, novel compounds should be treated as hazardous waste.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.
-
Use of Appropriate Containers: Waste should be collected in containers that are chemically resistant and leak-proof.
-
Adherence to Institutional and Regulatory Guidelines: All disposal procedures must comply with local, state, and federal regulations, as well as the specific protocols of your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), it is imperative to don the appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect against splashes.
-
A lab coat to prevent skin contact.
-
Chemically resistant gloves (nitrile or neoprene are generally suitable for small molecules, but consult your institution's guidelines).
2. Waste Collection:
-
Solid Waste:
-
Collect any solid this compound, as well as any materials contaminated with the solid compound (e.g., weighing paper, spatulas, contaminated gloves), in a designated, leak-proof hazardous waste container.[1]
-
This container should be clearly labeled as "Hazardous Waste" and should list "this compound" as a constituent.[1]
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from experiments or stock solutions) should be collected in a separate, leak-proof, and chemically compatible container.[2][3]
-
The container must be appropriate for the solvent used (e.g., glass for organic solvents).
-
Label the container with "Hazardous Waste" and list all chemical components, including the solvent and "this compound," with their approximate concentrations.[1]
-
Never mix incompatible waste streams. For example, halogenated and non-halogenated solvents should generally be collected separately.[2]
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, pipette tips) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Storage of Chemical Waste:
-
All hazardous waste containers must be kept securely closed except when adding waste.[1]
-
Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[4]
-
Ensure that incompatible waste containers are segregated to prevent accidental mixing.[4]
-
The SAA should have secondary containment to contain any potential spills.[4]
4. Requesting Waste Pickup:
-
Once a waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
5. Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This is often a regulatory requirement.
Experimental Workflow for Disposal
Signaling Pathway for Safe Disposal Decision Making
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting, which should be applied to the disposal of this compound. These are based on typical regulations and may vary by institution.
| Parameter | Guideline | Rationale |
| Maximum Volume in SAA | < 55 gallons | Regulatory limit to prevent large-scale incidents.[4] |
| Container Fill Level | Do not exceed 90% capacity | To prevent spills due to overfilling or expansion. |
| Waste Holding Time | Varies by generator status (e.g., 90, 180, 270 days) | Regulatory requirement to ensure timely disposal. |
| Labeling Requirement | Must include "Hazardous Waste," chemical constituents, and accumulation start date | Ensures proper identification and tracking of waste.[1] |
Disclaimer: This document provides general guidance based on best practices for laboratory chemical safety. In the absence of a specific Safety Data Sheet for this compound, it is crucial to treat this compound as potentially hazardous. Always consult with your institution's Environmental Health and Safety department for specific disposal procedures and to ensure compliance with all applicable regulations. Your institution's EHS is the ultimate authority on chemical disposal in your laboratory.
References
Personal protective equipment for handling (E/Z)-BML264
Essential Safety and Handling Guide for (E/Z)-BML264
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, biologically active small molecules and information available for similar compounds, such as DRP1i27, a potent inhibitor of human dynamin-related protein 1 (Drp1)[1]. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural guidance for safe handling, personal protective equipment (PPE) recommendations, and disposal plans to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound, a bioactive chemical. The level of protection should be determined by a risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound [1][2][3][4]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Chemotherapy-rated gloves (meeting ASTM D6978 standard). - If packaging is compromised, consider respiratory protection (e.g., N95 or higher-rated respirator). |
| Weighing & Aliquoting (Solid Form) | - Double chemotherapy-rated gloves. - Impermeable, long-sleeved, back-closing protective gown. - Safety glasses with side shields or goggles. - Hair cover. - All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation & Handling | - Double chemotherapy-rated gloves. - Protective gown. - Safety glasses or goggles. - All work should be conducted in a chemical fume hood. |
| Spill Cleanup | - Chemical spill kit appropriate for the quantity and nature of the spill. - Two pairs of chemotherapy-rated gloves. - Impermeable gown. - Respiratory and eye protection (e.g., full-face respirator with appropriate cartridges). |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and to prevent environmental contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing and Reconstitution:
-
When handling the solid form, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Slowly add solvent to the solid to avoid splashing.
-
-
Administration and Experimentation:
-
When treating cells or administering the compound, wear appropriate PPE as outlined in the table above.
-
All procedures should be performed in a manner that minimizes the generation of aerosols.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the chemical nature of the compound and should be determined in consultation with safety guidelines.
-
Wipe down the work area in the chemical fume hood after each use.
-
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, and weighing boats, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
While a specific experimental protocol for this compound is not available, the following is a representative protocol for the in vivo formulation of a similar small molecule inhibitor, DRP1i27, which can be adapted based on the specific experimental needs for this compound[1].
Example: In Vivo Formulation Protocol[1]
This protocol describes the preparation of a 1 mL final volume of a clear solution suitable for in vivo use (≥ 2.5 mg/mL):
-
Start with 100 µL of a 25.0 mg/mL stock solution of the compound in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Visualizations
Signaling Pathway Inhibition
Caption: Simplified signaling pathway showing this compound as an inhibitor of a target protein.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
